Fmoc-D-Asp-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDTXRUIZMTBNV-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426525 | |
| Record name | Fmoc-D-Asp-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136083-57-3 | |
| Record name | Fmoc-D-Asp-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136083-57-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Chirality Advantage: A Technical Guide to the Role of D-Amino Acids in Peptide Structure and Function
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-amino acids into peptides represents a paradigm shift in therapeutic peptide design. While nature predominantly utilizes L-amino acids, the strategic substitution with their D-enantiomers provides a powerful tool to overcome the inherent limitations of peptide-based drugs, namely their susceptibility to enzymatic degradation. This in-depth technical guide explores the core principles of D-amino acid incorporation, detailing its effects on peptide structure, stability, and function, and provides practical insights for the development of next-generation peptide therapeutics.
The Fundamental Impact of D-Amino Acids on Peptide Stability
The primary and most significant advantage of incorporating D-amino acids is the profound increase in peptide stability against proteolysis.[1] Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity, primarily recognizing and degrading peptides composed of L-amino acids.[2] The introduction of a D-amino acid, with its mirror-image stereochemistry, creates a peptide bond that is resistant to cleavage by most endogenous proteases.[2] This steric hindrance prevents the peptide from fitting correctly into the enzyme's active site, thereby inhibiting degradation.
This enhanced stability translates directly to a longer in-vivo half-life and improved bioavailability, critical parameters for the therapeutic efficacy of any drug. Peptides containing D-amino acids are not easily degraded by proteases, leading to a longer circulation time in the body.
Quantitative Analysis of Peptide Stability
The following table summarizes comparative data on the stability of L-peptides versus their D-amino acid-containing counterparts in the presence of proteases or serum.
| Peptide Sequence | Modification | Assay Condition | Half-life (t½) | Reference |
| KKVVFKVKFKK (L-form) | None | Serum | Not specified, but rapidly degraded | |
| KKVVFKVKFKK (D-enantiomer) | All L-amino acids replaced with D-amino acids | Serum | Significantly improved stability | |
| RDP215 (L-form) | None | Human Serum | Unstable | |
| 9D-RDP215 | 9 L-amino acids replaced with D-amino acids | Human Serum | No degradation observed | |
| Peptide 1 (Tamra-labeled) | L-amino acids | Blood Plasma | 43.5 h | |
| Peptide 2 (Tamra-labeled) | L-amino acids | Blood Plasma | 3.2 h | |
| Peptide 3 (Tamra-labeled) | L-amino acids | Blood Plasma | 50.5 h | |
| Peptide 4 (Tamra-labeled) | L-amino acids | Blood Plasma | > 72 h (approx. 90% intact) | |
| GSH (L-form) | None | In vivo (plasma) | Not specified | |
| N-methylated GSH | N-methylation | In vivo (plasma) | 16.8-fold increase compared to native GSH |
Influence of D-Amino Acids on Peptide Structure and Conformation
The introduction of a D-amino acid can significantly alter the local and global conformation of a peptide. While L-amino acids naturally favor right-handed α-helices, the incorporation of a D-amino acid can disrupt this structure or induce left-handed helical turns. This conformational change can have a profound impact on the peptide's biological activity.
In some instances, a D-amino acid substitution can lead to a more rigid and defined structure, which may enhance binding affinity to a target receptor. However, if the native L-conformation is critical for receptor recognition, a D-amino acid substitution can also lead to a decrease or complete loss of activity. Therefore, the position and type of D-amino acid substitution must be carefully considered in the design of bioactive peptides. For example, substitutions in the middle of a sequence are more likely to disrupt an α-helical structure than substitutions at the termini.
Impact on Receptor Binding and Biological Function
The effect of D-amino acid incorporation on receptor binding is highly context-dependent. In some cases, the D-enantiomer of a peptide can exhibit a higher binding affinity for its target compared to the native L-peptide. This can be attributed to a more favorable binding conformation or altered "on" and "off" rates.
A notable example is the opioid peptide Dermorphin , a natural heptapeptide containing a D-alanine residue. This single D-amino acid is crucial for its high potency and selectivity for the mu-opioid receptor. The L-alanine counterpart of Dermorphin is significantly less active.
Conversely, for many antimicrobial peptides (AMPs), which often act by disrupting the bacterial cell membrane rather than binding to a specific chiral receptor, the overall amphipathic structure is more critical than the chirality of individual amino acids. In these cases, the D-enantiomer of the peptide can retain full antimicrobial activity while benefiting from increased resistance to bacterial proteases.
Quantitative Analysis of Receptor Binding Affinity
The following table provides examples of binding affinities for D-amino acid-containing peptides. A direct comparison with their L-counterparts is often challenging to find in a single study.
| Peptide/Compound | Target | Affinity Metric | Value | Reference |
| Peptide-1 | SARS-CoV-2 RBD | Kd | 19 nM | |
| Peptide-1 | NRP1 | Kd | 32 nM | |
| Dermorphin | Mu-opioid receptor | Agonist | High potency and selectivity | |
| Methazolamide | Bovine Carbonic Anhydrase II | Kd | 5.4 ± 0.085 µM | |
| Brinzolamide | Bovine Carbonic Anhydrase II | Kd | 1.2 ± 0.44 µM | |
| Dorzolamide HCl | Bovine Carbonic Anhydrase II | Kd | 2.08 ± 0.63 µM | |
| Methazolamide | Bovine Carbonic Anhydrase II | IC50 | 0.148 ± 0.024 µM | |
| Brinzolamide | Bovine Carbonic Anhydrase II | IC50 | 0.129 ± 0.015 µM | |
| Dorzolamide HCl | Bovine Carbonic Anhydrase II | IC50 | 0.092 ± 0.01 µM | |
| Mafenide HCl | Bovine Carbonic Anhydrase II | IC50 | 1.715 ± 0.16 µM |
Signaling Pathways and Mechanisms of Action
The functional consequences of D-amino acid incorporation are directly linked to their interaction with biological signaling pathways.
Dermorphin and the Mu-Opioid Receptor Pathway
Dermorphin exerts its potent analgesic effects by activating the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon binding, Dermorphin induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. This, in turn, leads to the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The overall effect is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, resulting in analgesia.
Antimicrobial Peptides and Membrane Disruption
Many D-amino acid-containing antimicrobial peptides (AMPs) do not rely on specific receptor-mediated signaling. Instead, their mechanism of action involves direct interaction with and disruption of the bacterial cell membrane. Cationic AMPs are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptides insert into the lipid bilayer, leading to membrane permeabilization, pore formation, and ultimately cell death. Common models for this process include the "barrel-stave," "toroidal pore," and "carpet" models.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides
SPPS is the standard method for synthesizing peptides, including those containing D-amino acids. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Materials:
-
Rink Amide resin
-
Fmoc-protected L- and D-amino acids
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)
-
Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF. Wash the resin thoroughly with DMF, DCM, and DMF.
-
Amino Acid Coupling:
-
Activate the desired Fmoc-protected amino acid (L- or D-) by dissolving it with HBTU in DMF and adding DIPEA.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
References
An In-depth Technical Guide to Fmoc Protecting Group Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction to the Fmoc Protecting Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Introduced by Carpino and Han in 1972, the Fmoc group's popularity stems from its unique characteristic of being stable under acidic conditions while being easily cleaved by mild bases.[3][4] This orthogonality with acid-labile side-chain protecting groups allows for the selective deprotection of the α-amino group of an amino acid, a critical step in the stepwise elongation of a peptide chain.[1]
The Fmoc group consists of a fluorenyl ring system linked to a methoxycarbonyl group. This structure imparts several advantageous features:
-
Base Lability: The Fmoc group is readily removed by secondary amines, most commonly piperidine, through a β-elimination mechanism.
-
Acid Stability: It is resistant to cleavage by strong acids like trifluoroacetic acid (TFA), which is typically used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
UV Absorbance: The fluorenyl moiety exhibits strong UV absorbance, which can be utilized to monitor the progress of the deprotection reaction in real-time during automated peptide synthesis.
These properties have established Fmoc chemistry as the preferred method for the synthesis of a wide variety of peptides, including those with post-translational modifications.
The Chemistry of Fmoc Protection
The introduction of the Fmoc group to the α-amino group of an amino acid is a crucial first step in preparing the building blocks for peptide synthesis. This reaction involves the formation of a stable carbamate linkage.
Mechanism of Fmoc Protection
The protection of an amine with the Fmoc group is typically achieved by reacting the amino acid with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.
Mechanism of Fmoc Protection of an Amino Acid.
Experimental Protocol: Fmoc Protection of an Amino Acid
The following is a general protocol for the protection of an amino acid using Fmoc-OSu.
Materials:
-
Amino acid
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
10% Sodium carbonate solution
-
Dioxane
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.
-
Addition of Fmoc-OSu: To the amino acid solution, add a solution of Fmoc-OSu (typically 1.1 equivalents) in dioxane.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, acidify the mixture to a pH of approximately 2 with dilute HCl.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Fmoc-protected amino acid.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
The Chemistry of Fmoc Deprotection
The key to the utility of the Fmoc group in SPPS is its facile removal under mild basic conditions, which leaves acid-labile side-chain protecting groups intact.
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically a secondary amine like piperidine. This generates a carbanion, which is stabilized by the aromatic fluorenyl system. The carbanion then undergoes a β-elimination to release the free amine, carbon dioxide, and dibenzofulvene (DBF). The liberated DBF is a reactive electrophile and is trapped by the excess amine base to form a stable adduct, driving the reaction to completion.
Mechanism of Fmoc Deprotection by Piperidine.
Experimental Protocol: Fmoc Deprotection in SPPS
The following is a standard protocol for the removal of the Fmoc group from a resin-bound peptide during SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 2-5 minutes at room temperature.
-
Filtration: Filter the deprotection solution from the resin.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 5-10 minutes.
-
Filtration: Filter the deprotection solution.
-
Washing: Wash the resin thoroughly with several portions of DMF to remove the piperidine and the DBF-piperidine adduct. The resin is now ready for the next amino acid coupling step.
Quantitative Data on Fmoc Lability
The rate of Fmoc deprotection is influenced by several factors, including the choice of base, its concentration, and the solvent.
Deprotection Kinetics with Different Bases
The following table summarizes the deprotection kinetics of Fmoc-L-Leucine-OH and Fmoc-L-Arginine(Pbf)-OH with different deprotection reagents.
| Deprotection Reagent | Amino Acid | 3 min (%) | 7 min (%) | 10 min (%) |
| 20% 4-Methylpiperidine in DMF | Fmoc-L-Leucine-OH | ~80 | >95 | >95 |
| 20% Piperidine in DMF | Fmoc-L-Leucine-OH | ~80 | >95 | >95 |
| 10% Piperazine in 9:1 DMF/EtOH | Fmoc-L-Leucine-OH | ~80 | >95 | >95 |
| 20% 4-Methylpiperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | ~70 | ~90 | >95 |
| 20% Piperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | ~70 | ~90 | >95 |
| 10% Piperazine in 9:1 DMF/EtOH | Fmoc-L-Arginine(Pbf)-OH | <50 | ~70 | ~80 |
| Data adapted from a study on deprotection kinetics. |
Lability of the Fmoc Group under Various Conditions
The stability of the Fmoc group is dependent on the base and solvent used.
| Compound | Base | Solvent | Time (min) | Deprotection (%) |
| Fmoc-Gly-PS | 10% Morpholine | DCM | 240 | 18 |
| Fmoc-Gly-PS | 10% Morpholine | DMF | 240 | 75 |
| Fmoc-Gly-PS | 50% Morpholine | DCM | 240 | 100 |
| Fmoc-Val | 50% Morpholine | DMF | 1 | 50 |
| Fmoc-Gly-PS | 10% Piperidine | DCM | 240 | 100 |
| Fmoc-Val | 20% Piperidine | DMF | 0.1 | 50 |
| Data compiled from various sources. |
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow
Fmoc chemistry is the foundation of modern SPPS. The synthesis is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin).
General Workflow of Fmoc-Based Solid-Phase Peptide Synthesis.
Common Side Reactions in Fmoc Chemistry
While Fmoc chemistry is generally robust, several side reactions can occur, potentially impacting the purity and yield of the final peptide.
Aspartimide Formation
This is one of the most common side reactions, occurring at aspartic acid (Asp) residues. The backbone amide nitrogen can attack the side-chain ester of Asp, forming a cyclic imide. This can lead to racemization and the formation of β- and iso-aspartyl peptides.
Mitigation Strategies:
-
Use of sterically hindered side-chain protecting groups for Asp, such as O-tert-butyl (OtBu).
-
Addition of an acidic additive like 1-hydroxybenzotriazole (HOBt) to the deprotection solution.
Diketopiperazine (DKP) Formation
This side reaction is prevalent at the dipeptide stage, especially when proline is the second amino acid. The N-terminal amino group of the dipeptide can attack the ester linkage to the resin, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine.
Mitigation Strategies:
-
Use of sterically hindered resins like 2-chlorotrityl chloride resin.
-
Coupling of a pre-formed dipeptide instead of single amino acids for the first two residues.
Racemization
The loss of stereochemical integrity at the α-carbon of an amino acid can occur during the activation and coupling steps, particularly for residues like cysteine and histidine.
Mitigation Strategies:
-
Use of coupling reagents known to suppress racemization, such as those based on HOBt or Oxyma.
-
Careful control of the amount of base used during the coupling reaction.
Common Side Reactions in Fmoc Chemistry and Their Mitigation.
Conclusion
The Fmoc protecting group is an indispensable tool in modern peptide chemistry. Its unique combination of base lability and acid stability provides the foundation for an orthogonal synthesis strategy that has enabled the routine and automated synthesis of complex peptides. A thorough understanding of the chemistry of Fmoc protection and deprotection, along with an awareness of potential side reactions and their mitigation, is crucial for researchers, scientists, and drug development professionals to achieve high yields and purity in their synthetic endeavors.
References
Fmoc-D-Asp(OtBu)-OH: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the building blocks used in peptide synthesis is paramount. This in-depth technical guide provides a detailed overview of the physical and chemical properties of Fmoc-D-Asp(OtBu)-OH, a crucial derivative of aspartic acid for solid-phase peptide synthesis (SPPS). This guide includes key experimental protocols and spectroscopic data to facilitate its effective use in the laboratory.
Core Physical and Chemical Properties
Fmoc-D-Asp(OtBu)-OH, with the systematic IUPAC name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, is a white to off-white crystalline powder.[1] Its chemical structure features a base-labile Fmoc (fluorenylmethyloxycarbonyl) protecting group on the α-amino group and an acid-labile tert-butyl (OtBu) ester protecting the side-chain carboxyl group. This orthogonal protection scheme is fundamental to its application in Fmoc-based solid-phase peptide synthesis.
| Property | Value | References |
| CAS Number | 112883-39-3 | [1][2][3] |
| Molecular Formula | C23H25NO6 | [1] |
| Molecular Weight | 411.45 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 98-101 °C | |
| Purity | Typically ≥98% (HPLC) | |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP). | |
| Storage | Store in a cool, dry place, protected from light. Recommended storage temperatures range from room temperature to -20°C for long-term stability. |
Spectroscopic Data
While specific spectral data can vary slightly between batches and analytical conditions, the following provides a general overview of the expected spectroscopic characteristics for Fmoc-D-Asp(OtBu)-OH.
1H NMR Spectroscopy
A Certificate of Analysis for Fmoc-D-Asp(OtBu)-OH indicates that the 1H NMR spectrum is consistent with its chemical structure. Although a detailed peak list is not provided, the expected proton signals would correspond to the protons of the Fmoc group, the aspartic acid backbone, and the tert-butyl ester.
13C NMR Spectroscopy
The 13C NMR spectrum would be expected to show distinct signals for each of the 23 carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and ester, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the aspartic acid residue and the tert-butyl group.
Mass Spectrometry
Mass spectrometry data for Fmoc-D-Asp(OtBu)-OH would confirm its molecular weight. A high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. For instance, a certificate of analysis for a similar compound, the L-isomer, shows a calculated exact mass of 411.1682.
Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Asp(OtBu)-OH is a standard building block in SPPS. The following sections detail the key experimental steps for its incorporation into a growing peptide chain.
Fmoc Deprotection
The removal of the Fmoc group from the N-terminus of the peptide chain is a critical step to allow for the coupling of the next amino acid. This is typically achieved using a solution of piperidine in a polar aprotic solvent.
Methodology:
-
Resin Swelling: The peptide-resin is swelled in an appropriate solvent, typically DMF, for 15-30 minutes.
-
Piperidine Treatment: The resin is treated with a 20-50% solution of piperidine in DMF.
-
Agitation: The mixture is agitated at room temperature for a specified period, usually 5-20 minutes. A two-step deprotection (e.g., 2 minutes followed by a second treatment of 5-10 minutes) can be employed to ensure complete removal.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
Amino Acid Coupling
Following Fmoc deprotection, the free N-terminal amine of the peptide-resin is coupled with the carboxyl group of the incoming Fmoc-D-Asp(OtBu)-OH. This reaction is facilitated by activating agents to form a reactive ester in situ.
Methodology:
-
Activation: Fmoc-D-Asp(OtBu)-OH is pre-activated by dissolving it in DMF with a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and an additive like HOBt (Hydroxybenzotriazole), in the presence of a tertiary amine base like DIPEA (N,N-Diisopropylethylamine).
-
Coupling Reaction: The activated amino acid solution is added to the deprotected peptide-resin.
-
Agitation: The reaction mixture is agitated at room temperature for 1-2 hours, or until a completion test (e.g., ninhydrin test) indicates the absence of free primary amines.
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.
Cleavage and Final Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups, including the OtBu group of the aspartic acid residue, are removed. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).
Methodology:
-
Resin Preparation: The fully assembled peptide-resin is washed with a solvent like DCM and dried under vacuum.
-
Cleavage Cocktail: A cleavage cocktail is prepared, typically consisting of 95% TFA, with the remaining 5% being a mixture of scavengers (e.g., water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT)) to quench reactive cationic species generated during deprotection.
-
Cleavage Reaction: The peptide-resin is treated with the cleavage cocktail at room temperature for 2-4 hours.
-
Peptide Precipitation: The resin is filtered off, and the peptide is precipitated from the TFA solution by the addition of cold diethyl ether.
-
Isolation: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried.
Conclusion
Fmoc-D-Asp(OtBu)-OH is an indispensable reagent in the synthesis of peptides for research and pharmaceutical development. Its well-defined physical and chemical properties, coupled with established protocols for its use in SPPS, make it a reliable component for the introduction of D-aspartic acid residues. This guide provides the foundational knowledge required for its successful application, empowering researchers to advance their peptide-based projects.
References
A Technical Guide to Fmoc-D-Aspartic Acid Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid (Fmoc-D-Asp-OH) and its side-chain protected derivatives, which are critical building blocks in solid-phase peptide synthesis (SPPS). The inclusion of D-amino acids, such as D-aspartic acid, can confer unique and advantageous properties to synthetic peptides, including increased resistance to enzymatic degradation and altered conformational structures, thereby enhancing their therapeutic potential.
This document details the chemical and physical properties of these compounds, their applications in peptide synthesis, and protocols for their use. A significant focus is placed on understanding and mitigating the primary side reaction associated with aspartic acid residues in Fmoc-SPPS: aspartimide formation.
Core Compound Data
The selection of the appropriate Fmoc-D-aspartic acid derivative is crucial for the success of a peptide synthesis campaign. The choice between the unprotected form and a side-chain protected version depends on the specific peptide sequence and the synthesis strategy. The tert-butyl (OtBu) protected form is widely used due to the acid-lability of the OtBu group, which is compatible with the standard Fmoc-SPPS cleavage conditions.
| Property | This compound | Fmoc-D-Asp(OtBu)-OH |
| Synonym | N-Fmoc-D-aspartic acid | N-α-Fmoc-D-aspartic acid β-t-butyl ester |
| CAS Number | 136083-57-3 | 112883-39-3[1][2][3][4] |
| Molecular Formula | C₁₉H₁₇NO₆ | C₂₃H₂₅NO₆ |
| Molecular Weight | 355.34 g/mol | 411.45 g/mol |
| Appearance | White to off-white powder or crystals | White to beige powder or crystals |
| Melting Point | Not specified | 146-151 °C |
| Storage | 2-8°C, sealed in dry conditions | Room temperature, keep in a dark place, sealed in dry conditions |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound and its derivatives are primarily used in Fmoc-based solid-phase peptide synthesis. The Fmoc group provides temporary protection of the α-amino group and is removed under mild basic conditions, typically with a solution of piperidine in dimethylformamide (DMF). The choice of side-chain protection for the β-carboxyl group is critical to prevent side reactions.
The Challenge of Aspartimide Formation
A major challenge during the synthesis of peptides containing aspartic acid is the formation of a succinimide ring derivative known as an aspartimide. This side reaction is catalyzed by the basic conditions used for Fmoc deprotection. The backbone amide nitrogen of the residue C-terminal to the aspartic acid attacks the side-chain carboxyl group, leading to a cyclic imide.
Aspartimide formation is problematic for several reasons:
-
Formation of Byproducts : The aspartimide ring can be opened by nucleophiles like piperidine or water, resulting in a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide isomer.
-
Racemization : The chiral center of the aspartic acid can epimerize during this process, leading to the incorporation of L-aspartic acid residues.
-
Purification Difficulties : The resulting byproducts often have very similar masses and chromatographic properties to the target peptide, making purification challenging.
-
Chain Termination : In some cases, the aspartimide intermediate can lead to the formation of piperazine-2,5-diones (diketopiperazines), causing termination of the peptide chain elongation.
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible due to the low steric hindrance of the subsequent residue.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc-D-Asp(OtBu)-OH 98% | 112883-39-3 [sigmaaldrich.com]
The Tert-butyl Ester: A Linchpin in Modern Organic Synthesis and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tert-butyl (t-Bu) ester is a cornerstone protecting group for carboxylic acids in the intricate world of multi-step organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical agents.[1][2] Its widespread adoption stems from a unique combination of robust stability across a range of chemical environments and its facile, selective removal under specific acidic conditions.[3][4] This orthogonality makes it an invaluable tool, allowing for the precise manipulation of multifunctional molecules without unintended reactions.[5] This guide provides a comprehensive overview of the core functions of the tert-butyl ester protecting group, detailed experimental protocols, and quantitative data to inform its strategic application.
Core Function and Strategic Applications
The primary function of the tert-butyl ester is to temporarily mask the reactivity of a carboxylic acid group. This is crucial in complex syntheses where other functional groups must undergo transformation in the presence of a carboxylic acid, which could otherwise interfere through unwanted reactions such as acting as a nucleophile or an acid. The steric hindrance provided by the bulky tert-butyl group effectively shields the carbonyl group from nucleophilic attack.
One of the most significant applications of the tert-butyl ester is in Solid-Phase Peptide Synthesis (SPPS) , specifically within the widely used Fmoc/tBu orthogonal protection strategy. In this approach, the α-amino group of the growing peptide chain is protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the reactive side chains of amino acids like aspartic acid and glutamic acid are protected as tert-butyl esters. This allows for the selective deprotection of the Fmoc group with a base (e.g., piperidine) to enable peptide bond formation, while the tert-butyl esters remain intact. The tert-butyl protecting groups are then removed in the final step under acidic conditions, typically with trifluoroacetic acid (TFA).
Beyond peptide synthesis, tert-butyl esters are instrumental in the synthesis of complex natural products and active pharmaceutical ingredients (APIs), where chemoselectivity is paramount.
Stability and Cleavage: A Quantitative Perspective
The stability of the tert-butyl ester is not absolute and is influenced by the reaction conditions. It is generally stable to basic conditions, nucleophiles, and reducing agents. However, its key attribute is its lability under acidic conditions, which proceeds through a mechanism involving the formation of a stable tert-butyl cation.
Table 1: Stability of Tert-butyl Esters Under Various Conditions
| Condition | Reagent/Solvent | Stability | Notes |
| Basic | Piperidine in DMF (20%) | Stable | Standard condition for Fmoc deprotection in SPPS. |
| Basic | LiOH, NaOH, KOH | Generally Stable | Can be cleaved under harsh basic conditions (e.g., powdered KOH in THF). |
| Nucleophilic | Amines, Alcohols | Stable | The steric bulk of the t-Bu group prevents nucleophilic attack. |
| Reductive | H₂, Pd/C | Stable | Orthogonal to benzyl ester deprotection via hydrogenolysis. |
| Acidic (Mild) | Acetic Acid | Generally Stable | Cleavage is slow or incomplete. |
| Acidic (Strong) | Trifluoroacetic Acid (TFA) | Labile | Standard reagent for deprotection. |
| Acidic (Strong) | HCl in organic solvent | Labile | Effective for deprotection. |
| Lewis Acidic | ZnBr₂ in DCM | Labile | Can offer chemoselectivity over other acid-labile groups. |
| Lewis Acidic | Ytterbium triflate | Labile | Catalytic and mild deprotection. |
Table 2: Typical Cleavage Conditions for Tert-butyl Esters
| Reagent | Solvent | Temperature | Time | Notes |
| 50% TFA / DCM | Dichloromethane (DCM) | Room Temperature | 1-2 hours | Standard, fast cleavage. |
| 25% TFA / DCM | Dichloromethane (DCM) | Room Temperature | 2-4 hours | Milder conditions for sensitive substrates. |
| Anhydrous HCl | Dioxane or Diethyl Ether | Room Temperature | Varies | Classic and effective method. |
| ZnBr₂ (5 eq.) | Dichloromethane (DCM) | Room Temperature | 24 hours | Selective cleavage in the presence of N-(PhF)amines. |
| Ytterbium triflate (5 mol%) | Nitromethane | 45-50°C | 6 hours | Catalytic and mild conditions. |
| p-Toluenesulfonic acid | Solvent-free (Microwave) | N/A | 3-4 minutes | Rapid deprotection of aromatic tert-butyl esters. |
| Silica Gel | Toluene | Reflux | Overnight | Mild, heterogeneous conditions. |
Experimental Protocols
Protocol 1: Tert-butylation of a Carboxylic Acid using Tert-butyl Acetate and a Catalyst
This protocol describes a general and efficient method for the synthesis of tert-butyl esters from carboxylic acids.
Materials:
-
Carboxylic acid
-
Tert-butyl acetate
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH) or Perchloric acid (HClO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol) in tert-butyl acetate (10 mL).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
In a separate vial, prepare a solution of the catalyst (e.g., 2 mol% Tf₂NH in 0.3 mL DCM).
-
Add the catalyst solution dropwise to the carboxylic acid solution at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, slowly add the reaction mixture to a chilled saturated aqueous NaHCO₃ solution to quench the reaction.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl ester.
Protocol 2: Acid-Catalyzed Deprotection of a Tert-butyl Ester using Trifluoroacetic Acid (TFA)
This protocol outlines the standard procedure for the cleavage of a tert-butyl ester using a TFA/DCM solution.
Materials:
-
Tert-butyl ester
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Ethyl acetate (EtOAc)
-
1 M HCl, Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the tert-butyl ester in anhydrous DCM to a concentration of approximately 0.1-0.2 M.
-
While stirring at room temperature (20-25 °C), add TFA to the solution to a final concentration of 25-50% (v/v).
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours depending on the TFA concentration.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
Visualizing the Chemistry: Mechanisms and Workflows
Acid-Catalyzed Deprotection Mechanism
The cleavage of a tert-butyl ester under acidic conditions proceeds via a unimolecular mechanism (AAL1), initiated by protonation of the carbonyl oxygen. This is followed by the departure of the stable tert-butyl carbocation, which is subsequently quenched to form isobutene.
Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.
Orthogonal Deprotection Strategy in Peptide Synthesis
The orthogonality of the Fmoc and tert-butyl protecting groups is fundamental to SPPS. The Fmoc group is removed under basic conditions, while the tert-butyl ester remains stable. The tert-butyl ester is then cleaved under acidic conditions in the final step.
Caption: Workflow of Fmoc/tBu solid-phase peptide synthesis.
Experimental Workflow for Tert-butyl Ester Deprotection
The following diagram illustrates a typical laboratory workflow for the deprotection of a tert-butyl ester.
Caption: General experimental workflow for tert-butyl ester deprotection.
Conclusion
The tert-butyl ester protecting group is an indispensable tool in modern organic synthesis and drug development. Its predictable stability and selective lability under acidic conditions provide chemists with a reliable method for the temporary masking of carboxylic acids. A thorough understanding of its properties, coupled with the appropriate selection of protection and deprotection methodologies, is critical for the successful execution of complex synthetic strategies. The data and protocols presented in this guide offer a solid foundation for the effective implementation of the tert-butyl ester in research and development endeavors.
References
Methodological & Application
Application Notes and Protocols for Fmoc-D-Asp(OtBu)-OH Coupling in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Asp(OtBu)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with enhanced enzymatic stability or specific conformational properties. The incorporation of D-amino acids can significantly increase the half-life of peptide-based therapeutics by making them resistant to protease degradation[1]. The tert-butyl (OtBu) protecting group on the side chain carboxyl function and the fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group provide an orthogonal protection scheme essential for Fmoc-based SPPS[1].
While its use is widespread, the coupling of Fmoc-D-Asp(OtBu)-OH presents challenges, primarily the risk of aspartimide formation, a deleterious side reaction that can lead to impurities that are difficult to separate from the target peptide[2][3]. This side reaction is sequence-dependent and is more prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences[4]. This document provides detailed application notes, comparative data on coupling methods, and step-by-step protocols to enable the efficient and high-purity incorporation of Fmoc-D-Asp(OtBu)-OH into peptide sequences.
Data Presentation: Comparison of Common Coupling Methods
The choice of coupling reagent is critical for the successful incorporation of Fmoc-D-Asp(OtBu)-OH, influencing coupling efficiency, reaction time, and the extent of side reactions. The following table summarizes key characteristics of commonly used coupling reagents.
| Coupling Reagent | Activating Agent | Typical Base | Key Advantages | Primary Considerations |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA, Collidine | High coupling efficiency and fast kinetics, especially for sterically hindered amino acids. Lower risk of racemization compared to HBTU. | Higher cost. Can lead to guanidinylation of the N-terminus if used in excess. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA, NMM | Effective and widely used. More cost-effective than HATU. | Generally less reactive than HATU for challenging couplings. Higher risk of racemization. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA, NMM | High coupling efficiency, comparable to HATU in many cases. More cost-effective than HATU. | May be less effective than HATU for the most sterically demanding couplings. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | N/A (Base-free) | Cost-effective. Minimizes racemization when used without an external base. | Slower reaction times. Formation of insoluble diisopropylurea (DIU) byproduct can complicate washing steps. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | DIPEA, NMM | High coupling efficiency, comparable to HATU. Safer alternative to HOBt/HOAt-based reagents. | Relatively newer reagent, may be less extensively validated for all sequences. |
Experimental Protocols
The following are detailed protocols for the coupling of Fmoc-D-Asp(OtBu)-OH using common coupling reagents. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and solid support.
Protocol 1: Standard Coupling using HATU/DIPEA
This protocol is recommended for most applications, including those involving sterically hindered couplings.
Materials:
-
Fmoc-D-Asp(OtBu)-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
-
Standard SPPS washing solvents (e.g., DCM, DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and then treat again with 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Coupling Reaction: Add DIPEA (6-10 equivalents) to the amino acid solution and allow the mixture to pre-activate for 2-5 minutes. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the reaction progress. A negative test indicates complete coupling. If the test is positive, extend the coupling time or perform a second coupling (double coupling).
-
Washing: Once the coupling is complete, wash the resin with DMF (3-5 times).
Protocol 2: Coupling using HBTU/DIPEA
A cost-effective alternative to HATU for routine couplings.
Materials:
-
Fmoc-D-Asp(OtBu)-OH
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
-
Standard SPPS washing solvents (e.g., DCM, DMF)
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1-3 of Protocol 1.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Asp(OtBu)-OH (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.
-
Coupling Reaction: Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 2-5 minutes. Add the activated solution to the resin and couple for 1-2 hours.
-
Monitoring and Washing: Follow steps 6-7 of Protocol 1.
Protocol 3: Microwave-Assisted Coupling
This protocol accelerates coupling times, which can be beneficial in reducing aspartimide formation.
Materials:
-
Fmoc-D-Asp(OtBu)-OH
-
HATU or HBTU/HOBt
-
DIPEA
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
-
Microwave peptide synthesizer
Procedure:
-
Resin Swelling and Deprotection: Follow the standard procedure for the microwave synthesizer. Fmoc deprotection can often be completed in 3-5 minutes with microwave irradiation.
-
Amino Acid Activation: Prepare a stock solution of Fmoc-D-Asp(OtBu)-OH, coupling reagent (e.g., HBTU/HOBt, 5 equivalents each), and DIPEA (10 equivalents) in DMF.
-
Coupling Reaction: Add the activated amino acid solution to the resin in the reaction vessel. Perform the coupling with microwave irradiation for 5 minutes at a maximum temperature of 75°C.
-
Monitoring and Washing: After the coupling cycle, perform automated washing steps as programmed in the synthesizer. A Kaiser test can be performed on a small sample of resin to confirm complete coupling.
Mandatory Visualization
Caption: General workflow for the coupling of Fmoc-D-Asp(OtBu)-OH in SPPS.
Caption: Pathway of aspartimide formation during Fmoc-SPPS.
References
Deprotection Strategies for the 9-Fluorenylmethoxycarbonyl (Fmoc) Group: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its popularity stems from its stability to acidic conditions and its facile removal under mild basic conditions, allowing for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[3][4] This application note provides a comprehensive overview of Fmoc deprotection strategies, including standard and alternative protocols, quantitative data on reaction kinetics, and troubleshooting of common side reactions.
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group proceeds via a base-mediated β-elimination mechanism.[1] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring system. This is followed by the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamic acid, which subsequently decarboxylates. The liberated DBF is a reactive electrophile that is trapped by the amine base to form a stable adduct.
Caption: Mechanism of Fmoc deprotection by a base.
Standard Deprotection Protocol: Piperidine in DMF
The most common method for Fmoc removal involves treating the peptide-resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF). This protocol is widely adopted due to its efficiency and reliability.
Experimental Protocol: Standard Fmoc Deprotection in SPPS
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 5-10 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Repeat the deprotection step with a fresh portion of the 20% piperidine in DMF solution for 10-15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Quantitative Data on Deprotection Reagents
The choice of base and its concentration significantly impacts the deprotection kinetics. Piperidine is highly effective, leading to rapid Fmoc removal.
| Base | Concentration | Solvent | Half-life (t½) of Fmoc-Val-OH Deprotection | Reference |
| Piperidine | 20% (v/v) | DMF | ~ seconds | |
| Morpholine | 20% (v/v) | DMF | ~ seconds | |
| Diethylamine | 20% (v/v) | DMF | ~ hours | |
| Triethylamine | 20% (v/v) | DMF | ~ hours |
| Piperidine Concentration | Solvent | Time for >99% Fmoc Removal | Reference |
| 5% (v/v) | DMF | 3 minutes | |
| 20% (v/v) | DMF | < 3 minutes |
Alternative Deprotection Strategies
While piperidine is the standard, certain side reactions can occur, necessitating the use of alternative bases or modified protocols.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategies |
| Diketopiperazine (DKP) Formation | Cyclization of the N-terminal dipeptide, leading to chain termination. This is particularly problematic for sequences containing Proline or Glycine. | - Use a dipeptide building block. - Employ a sterically hindered resin linker (e.g., 2-chlorotrityl chloride resin). - Utilize alternative deprotection reagents like 2% DBU/5% piperazine in NMP. |
| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues, especially Asp-Gly, Asp-Asn, and Asp-Ser sequences, leading to a succinimide derivative. | - Add a weak acid like 0.1 M HOBt or formic acid to the piperidine deprotection solution. - Use a weaker base such as piperazine. - Use sterically hindered protecting groups for the Asp side chain. |
| Racemization | Epimerization of optically active amino acids, particularly C-terminal residues or amino acids like Cysteine and Histidine, under basic conditions. | - Use milder deprotection conditions or shorter deprotection times. - For coupling, use racemization suppressants like HOBt or OxymaPure. |
Alternative Bases to Piperidine
Several other bases can be used for Fmoc deprotection, each with its own advantages and disadvantages.
-
Piperazine (PZ): A less nucleophilic and less basic alternative to piperidine, often used to minimize base-catalyzed side reactions.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that can be used at lower concentrations than piperidine. It is often used in combination with a nucleophilic scavenger like piperazine to trap the DBF byproduct.
-
4-Methylpiperidine (4-MP): Shows similar deprotection efficiency to piperidine and is not a controlled substance in some regions, simplifying procurement.
-
Sodium Hydroxide (NaOH): Can be used for Fmoc deprotection in solution, with kinetics dependent on concentration.
Experimental Protocol: DBU/Piperazine Deprotection
This protocol is useful for sequences prone to aspartimide formation.
-
Prepare Deprotection Solution: Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in DMF. For sequences highly susceptible to aspartimide formation, 1% formic acid can be added.
-
Resin Swelling and Solvent Removal: Swell the peptide-resin in DMF and then drain the solvent.
-
Deprotection: Add the DBU/piperazine solution to the resin and agitate for 5-10 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin extensively with DMF.
Experimental Workflow for a Single SPPS Cycle
The following diagram illustrates a typical workflow for one cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.
Caption: A single cycle of solid-phase peptide synthesis.
Conclusion
The selection of an appropriate Fmoc deprotection strategy is critical for the successful synthesis of high-quality peptides. While the standard 20% piperidine in DMF protocol is robust for many applications, researchers must be aware of potential side reactions and consider alternative bases or modified conditions for challenging sequences. By understanding the underlying mechanisms and having access to detailed protocols, scientists can optimize their peptide synthesis workflows and achieve desired outcomes in their research and drug development endeavors.
References
Application Notes and Protocols for the Synthesis of Peptides Containing D-Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of peptides incorporating D-aspartic acid (D-Asp), a non-canonical amino acid of growing interest in drug development due to its ability to enhance peptide stability and modulate biological activity. This document outlines the primary challenges associated with the inclusion of D-Asp in peptide sequences, particularly the formation of aspartimide-related impurities, and offers detailed protocols to mitigate these side reactions. Furthermore, it delves into the biological significance of D-Asp containing peptides, with a focus on their role in hormonal regulation.
Introduction: The Significance of D-Aspartic Acid in Peptide Therapeutics
D-aspartic acid, the D-enantiomer of the naturally occurring L-aspartic acid, is not utilized in ribosomal protein synthesis but plays a crucial role in the neuroendocrine system.[1][2] Its incorporation into synthetic peptides can confer resistance to proteolytic degradation, thereby extending their in-vivo half-life, a critical attribute for therapeutic peptides.[3][4] Peptides containing D-amino acids can exhibit unique pharmacological properties, making them valuable candidates for drug discovery programs.[5] D-aspartic acid, in particular, has been shown to be involved in hormone synthesis and release, including testosterone.
Core Challenge: Aspartimide Formation
The principal obstacle in the solid-phase peptide synthesis (SPPS) of peptides containing aspartic acid, including its D-isoform, is the base-catalyzed formation of a cyclic aspartimide intermediate. This side reaction, which occurs during the piperidine-mediated removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, leads to a mixture of unwanted byproducts, including α- and β-peptides, as well as racemized products. The formation of these impurities complicates purification, reduces the overall yield, and can lead to the synthesis of peptides with altered or diminished biological activity.
The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.
Strategies to Mitigate Aspartimide Formation
Several strategies have been developed to minimize or eliminate aspartimide formation during Fmoc-SPPS. These approaches focus on modifying the protecting group strategy or the deprotection conditions.
-
Sterically Hindered Side-Chain Protecting Groups: Utilizing bulky ester protecting groups on the β-carboxyl group of D-aspartic acid, such as 3-methylpent-3-yl (OMpe) or 2,4-dimethylpent-3-yl (ODmPe), can sterically hinder the nucleophilic attack of the backbone amide, thereby reducing the rate of aspartimide formation.
-
Backbone Protection: The introduction of a protecting group on the amide nitrogen of the residue C-terminal to the D-Asp, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, effectively prevents the cyclization reaction.
-
Optimized Deprotection Conditions: Modifying the Fmoc deprotection conditions can also suppress aspartimide formation. This includes using lower concentrations of piperidine, shorter reaction times, or alternative, less basic reagents.
-
Novel Protecting Groups: The development of innovative side-chain protecting groups, such as cyanosulfurylides (CSY), offers a promising alternative. These groups mask the carboxylic acid via a stable C-C bond, which is resistant to the basic conditions of Fmoc deprotection and can be selectively removed under mild oxidative conditions.
Quantitative Comparison of Strategies to Reduce Aspartimide Formation
The following table summarizes the expected reduction in aspartimide-related impurities when employing various mitigation strategies compared to the standard Fmoc-D-Asp(OtBu)-OH building block. The data is illustrative and based on typical outcomes for susceptible sequences.
| Strategy | Fmoc-D-Asp Derivative | Expected Purity of Crude Peptide (%) | Expected Aspartimide-Related Impurities (%) |
| Standard | Fmoc-D-Asp(OtBu)-OH | 50-70 | 30-50 |
| Bulky Protecting Group | Fmoc-D-Asp(OMpe)-OH | 70-85 | 15-30 |
| Backbone Protection | Dipeptide: Fmoc-Xaa-D-Asp(OtBu)-OH with Hmb on Xaa | >90 | <10 |
| Novel Protecting Group | Fmoc-D-Asp(CSY)-OH | >95 | <5 |
Experimental Protocols
The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a model peptide containing D-aspartic acid.
Materials and Reagents
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-amino acids (including Fmoc-D-Asp(OtBu)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
Protocol 1: Standard Solid-Phase Peptide Synthesis
This protocol outlines the standard procedure for incorporating Fmoc-D-Asp(OtBu)-OH into a peptide sequence.
Resin Swelling:
-
Place the Rink Amide resin (0.1 mmol) in a peptide synthesis vessel.
-
Add DMF (5 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection:
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat steps 1-3.
-
Wash the resin with DMF (5 x 5 mL).
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.5 mmol, 5 eq.) and Oxyma Pure (0.5 mmol, 5 eq.) in DMF (2 mL).
-
Add DIC (0.5 mmol, 5 eq.) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
Repeat Fmoc deprotection and coupling steps for each amino acid in the sequence.
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (5 x 5 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (5 mL) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Synthesis with a Bulky Protecting Group (Fmoc-D-Asp(OMpe)-OH)
Follow the standard SPPS protocol (4.2), substituting Fmoc-D-Asp(OtBu)-OH with Fmoc-D-Asp(OMpe)-OH during the corresponding coupling cycle. Coupling times may need to be extended to 4 hours to ensure complete reaction due to increased steric hindrance.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions containing the desired peptide.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final peptide product.
Biological Signaling Pathways Involving D-Aspartic Acid
D-aspartic acid has been identified as a key signaling molecule in the neuroendocrine system, particularly in the regulation of testosterone synthesis. It exerts its effects through the hypothalamic-pituitary-gonadal (HPG) axis and by direct action on testicular cells.
D-Aspartic Acid and Testosterone Synthesis
D-Asp stimulates testosterone production through a multi-level mechanism. In the hypothalamus, it promotes the release of Gonadotropin-Releasing Hormone (GnRH). GnRH then acts on the pituitary gland to stimulate the secretion of Luteinizing Hormone (LH). LH, in turn, travels to the testes and stimulates the Leydig cells to produce and release testosterone. D-Asp also appears to have a direct effect on the testes, where it can enhance the expression of the Steroidogenic Acute Regulatory (StAR) protein, a key regulator of steroid hormone synthesis.
Caption: Signaling pathway of D-Aspartic Acid in testosterone synthesis.
D-Aspartic Acid and NMDA Receptor Signaling
D-aspartic acid can also function as a neurotransmitter by acting as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor. The binding of D-Asp (or glutamate) and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with depolarization of the neuronal membrane to relieve the magnesium ion block, leads to the opening of the ion channel. This allows the influx of calcium ions (Ca2+), which acts as a second messenger to trigger various intracellular signaling cascades, including the activation of protein kinases and transcription factors, ultimately influencing synaptic plasticity and neuronal function.
Caption: D-Aspartic Acid activation of the NMDA receptor signaling pathway.
Experimental Workflow for Peptide Synthesis and Characterization
The overall process for synthesizing and characterizing a peptide containing D-aspartic acid is summarized in the following workflow diagram.
Caption: General workflow for the synthesis of peptides containing D-aspartic acid.
References
- 1. peptide.com [peptide.com]
- 2. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Manufacturing of peptides exhibiting biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Fmoc-D-Asp-OH in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide libraries is a powerful strategy in drug discovery and chemical biology. Fmoc-D-Asp-OH, a protected form of D-aspartic acid, is a key building block in this endeavor. The use of D-amino acids, such as D-aspartic acid, can confer remarkable properties to synthetic peptides, most notably an increased resistance to proteolytic degradation, which can significantly enhance their in vivo half-life and bioavailability.[1][2] Furthermore, the introduction of D-amino acids can induce unique conformational constraints on the peptide backbone, potentially leading to novel binding activities and specificities against biological targets.[3]
These application notes provide a comprehensive overview and detailed protocols for the effective utilization of this compound in the solid-phase peptide synthesis (SPPS) of peptide libraries, particularly using the One-Bead-One-Compound (OBOC) methodology.
Advantages of Incorporating this compound in Peptide Libraries
The inclusion of D-aspartic acid in peptide libraries offers several distinct advantages for drug development and research applications:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are ubiquitous in biological systems.[2] This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.
-
Increased Structural Diversity: The stereochemistry of D-amino acids introduces unique turns and secondary structures within a peptide sequence that are not accessible with only L-amino acids. This expands the conformational space of the library, increasing the probability of identifying hits with high affinity and selectivity.
-
Novel Biological Activity: By virtue of their distinct three-dimensional structures, D-amino acid-containing peptides can interact with biological targets in novel ways, potentially leading to the discovery of agonists or antagonists with unique mechanisms of action.
Data Presentation: Expected Outcomes of Using this compound
While direct head-to-head quantitative comparisons of entire peptide libraries synthesized with this compound versus Fmoc-L-Asp-OH are not extensively documented in single studies, the following table summarizes the expected outcomes and key considerations based on established principles of peptide chemistry. The primary challenge with aspartic acid in Fmoc-SPPS is the formation of aspartimide, a side reaction that can lead to impurities.[4]
| Parameter | Fmoc-L-Asp(OtBu)-OH | Fmoc-D-Asp(OtBu)-OH | Rationale and Key Considerations |
| Coupling Efficiency | High | High | Coupling efficiency is generally comparable for L- and D-amino acids under standard SPPS conditions. |
| Aspartimide Formation | Prone to this side reaction, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences. | Also prone to this side reaction. The stereochemistry of the Asp residue does not inherently prevent aspartimide formation. | Aspartimide formation is a sequence- and condition-dependent side reaction. Mitigation strategies are crucial for both L- and D-Asp. |
| Crude Peptide Purity | Variable, dependent on sequence and mitigation of aspartimide formation. | Variable, dependent on sequence and mitigation of aspartimide formation. | Purity is highly contingent on the successful suppression of side reactions. |
| Final Library Yield | Good to High | Good to High | Yields are expected to be similar, assuming comparable coupling efficiencies and side reaction management. |
| Proteolytic Stability of Library Members | Low to Moderate | High | D-amino acids confer significant resistance to enzymatic degradation. |
| Structural Diversity of Library | Standard | Expanded | The inclusion of D-amino acids introduces novel peptide conformations. |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a One-Bead-One-Compound (OBOC) peptide library incorporating this compound and the subsequent screening process.
Protocol 1: Synthesis of an OBOC Peptide Library using the Split-and-Pool Method
This protocol outlines the synthesis of a peptide library on TentaGel resin using the split-and-pool method.
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-Asp(OtBu)-OH)
-
TentaGel S NH2 resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Reaction vessels for SPPS
-
Apparatus for filtration and washing of resin
Procedure:
-
Resin Preparation:
-
Swell the TentaGel S NH2 resin in DMF for at least 1 hour in a suitable reaction vessel.
-
-
Fmoc Deprotection:
-
Drain the DMF and treat the resin with a 20% solution of piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (6 times) to remove all traces of piperidine.
-
-
Split-and-Pool Synthesis Cycle (repeated for each position in the peptide sequence):
-
Splitting: Divide the resin into equal portions, one for each amino acid to be coupled at that position.
-
Coupling:
-
In separate reaction vessels for each resin portion, add a solution of the corresponding Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
For the incorporation of D-aspartic acid, use the Fmoc-D-Asp(OtBu)-OH solution.
-
Allow the coupling reaction to proceed for 1.5-2 hours with agitation.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Pooling: Combine all the resin portions into a single vessel and mix thoroughly.
-
-
Final Deprotection:
-
After the final coupling cycle, perform a final Fmoc deprotection as described in step 2.
-
-
Side-Chain Deprotection and Cleavage from Resin:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v) for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptides.
-
Precipitate the peptides by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptides, wash with cold ether, and dry under vacuum.
-
Protocol 2: High-Throughput Screening of the OBOC Library
This protocol describes a general workflow for screening the synthesized OBOC library against a protein target of interest.
Materials:
-
Synthesized OBOC peptide library (on beads)
-
Target protein labeled with a fluorescent tag (e.g., FITC) or an enzyme (e.g., HRP)
-
Screening buffer (e.g., PBS with 0.1% Tween-20)
-
Blocking buffer (e.g., screening buffer with 1% BSA)
-
Washing buffer (e.g., screening buffer)
-
Microscope with fluorescence capabilities
-
Micromanipulator for bead isolation
-
Sequencing equipment (e.g., Edman degradation or mass spectrometry)
Procedure:
-
Bead Preparation:
-
Neutralize the beads from the library synthesis with a solution of DIPEA in DMF (5% v/v).
-
Wash the beads extensively with DMF, followed by DCM, and then the screening buffer.
-
-
Screening:
-
Incubate the beads with the labeled target protein in blocking buffer for 1-2 hours at room temperature with gentle agitation.
-
Wash the beads thoroughly with washing buffer to remove non-specifically bound target protein.
-
-
Hit Identification:
-
Visually inspect the beads under a microscope. "Hit" beads will exhibit a strong signal (fluorescence or colorimetric) due to the bound labeled target protein.
-
Isolate the positive beads using a micromanipulator.
-
-
Sequence Deconvolution:
-
Determine the amino acid sequence of the peptide on the isolated hit beads using an appropriate sequencing method such as Edman degradation or mass spectrometry.
-
-
Hit Validation:
-
Resynthesize the identified peptide sequences on a larger scale.
-
Confirm the binding affinity and specificity of the resynthesized peptides to the target protein using quantitative assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Visualizations
Signaling Pathway
D-aspartic acid has been shown to play a significant role in endocrine systems, particularly in the regulation of steroidogenesis. It can stimulate the production of testosterone in Leydig cells. The following diagram illustrates the proposed signaling pathway.
Caption: D-Aspartate signaling pathway in Leydig cells leading to testosterone production.
Experimental Workflow
The following diagram outlines the complete workflow for creating and screening a D-amino acid-containing peptide library using the OBOC method.
Caption: Workflow for OBOC peptide library synthesis, screening, and hit validation.
References
Application Note: Standard Operating Procedure for Manual Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for chemically synthesizing peptides and small proteins. Developed by R.B. Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1][2][3] This approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[2][3] The most prevalent method, particularly for manual synthesis, is the Fmoc/tBu strategy, which utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for side-chain protection.
This document provides a detailed standard operating procedure for the manual synthesis of peptides using Fmoc-based chemistry.
Materials and Reagents
Successful manual SPPS requires specific laboratory equipment and high-purity reagents.
Table 1: Equipment and Materials for Manual Peptide Synthesis
| Equipment/Material | Purpose |
|---|---|
| Peptide Synthesis Vessel | Reaction vessel with a fritted glass disc to retain the resin while allowing liquids to be filtered off. |
| Shaker or Vortex Mixer | To ensure proper agitation and mixing of resin and reagents. |
| Vacuum Manifold/Source | To facilitate the rapid removal of solvents and soluble reagents. |
| Glassware | Scintillation vials, beakers, round-bottom flasks for reagent preparation and cleavage. |
| Syringes and Pipettes | For accurate measurement and transfer of solvents and reagents. |
| Fume Hood | Essential for handling volatile and hazardous chemicals like TFA and piperidine. |
| Lyophilizer (Freeze-Dryer) | For removal of solvents post-purification to obtain a dry peptide powder. |
| HPLC System | For purification and analysis of the crude peptide. |
| Vacuum Desiccator | For drying the peptide-resin. |
Table 2: Common Reagents and Solvents for Fmoc SPPS
| Reagent/Solvent | Function | Grade/Purity |
|---|---|---|
| Resins | ||
| Wang, 2-Chlorotrityl | For peptides with a C-terminal carboxylic acid. | 100-200 mesh, ~0.7-1.0 mmol/g loading |
| Rink Amide | For peptides with a C-terminal amide. | 100-200 mesh, ~0.7-1.0 mmol/g loading |
| Solvents | ||
| Dimethylformamide (DMF) | Primary solvent for washing and coupling reactions. | Peptide synthesis grade |
| N-Methyl-2-pyrrolidone (NMP) | Alternative to DMF, good for dissolving reagents. | Peptide synthesis grade |
| Dichloromethane (DCM) | Used for resin swelling and washing. | Anhydrous |
| Deprotection | ||
| Piperidine | Reagent for removing the Nα-Fmoc group. | Reagent grade |
| Coupling Reagents | ||
| HATU, HBTU, HCTU | Onium salt activators for forming the peptide bond. | Reagent grade |
| Bases | ||
| DIEA or 2,4,6-Collidine | Non-nucleophilic base used during amino acid activation. | Reagent grade |
| Amino Acids | ||
| Fmoc-AA-OH | Building blocks with acid-labile side-chain protecting groups. | High purity |
| Cleavage & Scavengers | ||
| Trifluoroacetic Acid (TFA) | Strong acid for final cleavage from the resin and side-chain deprotection. | Reagent grade |
| Triisopropylsilane (TIS) | Scavenger to prevent side reactions. | Reagent grade |
| Water (H₂O) | Scavenger. | Deionized |
| 1,2-Ethanedithiol (EDT) | Scavenger, particularly for Cys and Met containing peptides. | Reagent grade |
Experimental Protocols
The following protocols describe the standard manual procedure for one cycle of amino acid addition. The entire process is a repetition of the deprotection and coupling cycles until the desired sequence is assembled, followed by a final cleavage step.
Protocol 1: Resin Preparation (Swelling)
Proper swelling of the resin is critical for ensuring that reactive sites are accessible.
-
Weigh the appropriate amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) and place it into the peptide synthesis vessel.
-
Add the primary solvent (e.g., DMF or DCM, approx. 10 mL per gram of resin) to the vessel.
-
Agitate the resin slurry using a shaker or vortex for at least 30-60 minutes at room temperature.
-
After swelling, drain the solvent using vacuum or nitrogen pressure.
Protocol 2: Nα-Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin. Use enough volume to fully suspend the resin (approx. 5-8 mL).
-
Agitate the mixture for 5-7 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for another 15-20 minutes.
-
Drain the solution and wash the resin thoroughly to remove all traces of piperidine. Perform a series of washes:
-
3x with DMF
-
3x with DCM
-
3x with DMF
-
Table 3: Standard Protocol Parameters for a 0.1 mmol Synthesis
| Step | Reagent | Equivalents (vs. Resin Loading) | Volume | Time |
|---|---|---|---|---|
| Fmoc Deprotection | 20% Piperidine in DMF | - | 5-8 mL | 5-7 min, then 15-20 min |
| Amino Acid Activation | Fmoc-AA-OH | 4.5 eq | - | 5 min |
| HATU | 4.5 eq | - | 5 min | |
| DIEA / Collidine | 9.0 eq | 8 mL (in DMF) | 5 min |
| Coupling | Activated AA Solution | - | 8 mL | 4-24 hours |
Protocol 3: Amino Acid Coupling
This protocol describes the activation of the incoming amino acid and its subsequent coupling to the deprotected N-terminus on the resin.
-
Activation: In a separate glass vial, dissolve the Fmoc-amino acid (4.5 eq) and the coupling agent (e.g., HATU, 4.5 eq) in DMF. Add a non-nucleophilic base such as DIEA or N-methylmorpholine (9.0 eq). Allow the mixture to pre-activate for 5 minutes with gentle stirring.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Ensure the resin is fully suspended and agitate the mixture at room temperature. The reaction time can vary from 4 to 24 hours, depending on the specific amino acids being coupled.
-
After the coupling is complete, drain the reaction mixture.
-
Wash the resin thoroughly to remove excess reagents and byproducts. Perform a series of washes:
-
3x with DMF
-
3x with DCM
-
3x with DMF
-
Protocol 4: Monitoring Reaction Completion (Kaiser Test)
The Kaiser (ninhydrin) test is used to detect the presence of free primary amines on the resin. A positive result (blue beads) indicates an incomplete coupling reaction, while a negative result (yellow/colorless beads) indicates completion.
-
Take a small sample of the peptide-resin beads (a few milligrams) and place them in a small glass test tube.
-
Add 2-3 drops of each of the three Kaiser test solutions (Potassium Cyanide in Pyridine, Ninhydrin in Butanol, Phenol in Butanol).
-
Heat the tube at 100-120°C for 5 minutes.
-
Observe the color of the beads. If the beads are blue, the coupling is incomplete, and a second coupling (recoupling) should be performed.
Protocol 5: Final Cleavage and Deprotection
This final step uses a strong acid to cleave the completed peptide from the resin support and simultaneously removes all side-chain protecting groups.
WARNING: Trifluoroacetic acid (TFA) is highly corrosive and must be handled in a certified fume hood with appropriate personal protective equipment (PPE).
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum for at least 3 hours.
-
Prepare a cleavage cocktail by combining TFA with scavengers. The choice of scavengers depends on the peptide sequence (see Table 4). A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dry peptide-resin in a suitable flask (approx. 10 mL per gram of resin).
-
Stir the mixture at room temperature for 1.5 to 3 hours.
-
Filter the resin to separate it from the peptide-containing TFA solution. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of ice-cold diethyl ether.
-
A white precipitate should form. Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether, wash the pellet again with cold ether, and dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.
Table 4: Common TFA Cleavage Cocktails
| Cocktail Composition (v/v/v) | Scavengers | Use Case |
|---|---|---|
| 95% TFA / 5% H₂O | Water | For simple peptides without sensitive residues. |
| 95% TFA / 2.5% TIS / 2.5% H₂O | TIS, Water | General purpose; protects against trityl and Pbf cations. |
| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | EDT, TIS, Water | For peptides containing Cys, Met, or Trp. |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Phenol, TIS, Water | Protects Tyr and Trp side chains from oxidation. |
Workflow Visualization
The following diagram illustrates the logical flow of a single coupling cycle in manual solid-phase peptide synthesis.
Caption: Workflow for one cycle of manual Fmoc-based solid-phase peptide synthesis.
References
Application Notes and Protocols for Cleavage of Peptides Containing D-Amino Acids from Solid-Phase Synthesis Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of D-amino acids into peptide sequences is a powerful strategy in drug design and development. Peptides containing D-amino acids often exhibit enhanced proteolytic stability, leading to a longer in-vivo half-life, and can modulate receptor binding affinity and biological activity.[1][2][3] The synthesis of these peptides typically follows standard solid-phase peptide synthesis (SPPS) protocols. However, the final step of cleaving the peptide from the solid support and removing side-chain protecting groups requires careful consideration to ensure high yield, purity, and, most importantly, preservation of the desired stereochemistry.
These application notes provide detailed protocols for the cleavage of peptides containing D-amino acids from various resins. They also address the critical issue of potential racemization and provide guidelines for the analysis of the final peptide product.
Key Considerations for Cleaving Peptides with D-Amino Acids
The fundamental chemistry of cleaving peptides from resin is generally not altered by the presence of D-amino acids. The most common method involves treatment with a strong acid, typically trifluoroacetic acid (TFA), along with scavengers to capture reactive cationic species generated during the removal of protecting groups.[4][5] However, researchers should be mindful of the following:
-
Racemization/Epimerization: While D-amino acids are incorporated to prevent degradation by proteases, the stereochemical integrity of all amino acid residues (both L and D) must be maintained throughout the synthesis and cleavage process. Racemization can occur, particularly for amino acids prone to this side reaction like histidine and cysteine. The conditions of cleavage (time, temperature, and cocktail composition) can influence the extent of racemization. It is crucial to analyze the final peptide for its enantiomeric purity.
-
Cleavage Cocktail Composition: The choice of scavengers in the cleavage cocktail is dictated by the amino acid composition of the peptide, not specifically by the presence of D-amino acids. For instance, peptides containing tryptophan, methionine, cysteine, or tyrosine require specific scavengers to prevent side reactions.
Experimental Protocols
Protocol 1: Standard Cleavage of Peptides from Wang or Rink Amide Resin
This protocol is suitable for most peptides containing D-amino acids and is based on a standard TFA cleavage procedure.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes (50 mL)
-
Shaker or vortexer
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation: Transfer the dried peptide-resin to a 50 mL centrifuge tube.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. A common cocktail (Reagent K) consists of:
-
82.5% TFA
-
5% Phenol
-
5% Water
-
5% Thioanisole
-
2.5% 1,2-Ethanedithiol (EDT) For peptides containing arginine, a high concentration of TFA (e.g., 95%) with scavengers like TIS and water is often used. For every 100 mg of resin, use 2 mL of the cleavage cocktail.
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin in the centrifuge tube. Secure the cap and gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
In a separate 50 mL centrifuge tube, add 30 mL of cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold diethyl ether while gently vortexing. A white precipitate of the peptide should form.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the precipitated peptide.
-
-
Peptide Washing and Drying:
-
Carefully decant the ether.
-
Wash the peptide pellet with 20 mL of cold diethyl ether, vortex briefly, and centrifuge again. Repeat this wash step two more times to remove scavengers and residual TFA.
-
After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
For long-term storage, lyophilize the peptide.
-
Protocol 2: Analysis of Peptide Purity and Stereochemical Integrity
Following cleavage, it is imperative to assess the purity and confirm the stereochemical integrity of the synthesized peptide.
Materials:
-
Crude peptide
-
HPLC system with a C18 column
-
Mass spectrometer
-
Chiral HPLC column or reagents for chiral derivatization
-
6N HCl for hydrolysis (for amino acid analysis)
Procedure:
-
Purity Analysis (HPLC):
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Analyze the sample by reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable gradient of water and acetonitrile, both containing 0.1% TFA.
-
Determine the purity of the peptide by integrating the peak area of the main product relative to the total peak area.
-
-
Identity Verification (Mass Spectrometry):
-
Analyze the main HPLC peak by mass spectrometry (e.g., ESI-MS) to confirm that the observed molecular weight matches the theoretical molecular weight of the desired peptide.
-
-
Stereochemical Integrity Analysis (Chiral HPLC or LC-MS):
-
Method A: Chiral HPLC of the Intact Peptide: If a suitable chiral stationary phase is available, the intact peptide can be analyzed directly to separate diastereomers (peptides containing one or more epimerized amino acids).
-
Method B: Chiral Amino Acid Analysis:
-
Hydrolyze the peptide in 6N HCl at 110°C for 24 hours.
-
Derivatize the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).
-
Analyze the derivatized amino acids by RP-HPLC. The separation of diastereomeric derivatives allows for the quantification of D- and L-amino acids. This method can be used to quantify the level of racemization for each amino acid in the sequence.
-
-
Method C: LC-MS/MS: This technique can be used to identify and quantify peptide isomers. The fragmentation patterns of diastereomeric peptides can be different, allowing for their differentiation.
-
Data Presentation
The quantitative data from the analysis should be summarized in tables for clarity and easy comparison.
Table 1: Cleavage Yield and Purity of a Model Peptide Containing a D-Amino Acid
| Peptide Sequence | Resin Type | Cleavage Cocktail | Cleavage Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| Ac-L-Ala-D-Phe-L-Lys-NH2 | Rink Amide | 95% TFA, 2.5% TIS, 2.5% H2O | 2 | 85 | 92 |
| Ac-L-Ala-D-Phe-L-Lys-NH2 | Rink Amide | Reagent K | 2 | 88 | 94 |
| Ac-L-Ala-D-Phe-L-Lys-NH2 | Rink Amide | 95% TFA, 2.5% TIS, 2.5% H2O | 4 | 87 | 91 |
Table 2: Analysis of Racemization/Epimerization by Chiral Amino Acid Analysis
| Amino Acid Residue | Expected Enantiomer | Observed % of Expected Enantiomer | Observed % of Opposite Enantiomer (Racemization/Epimerization) |
| Ala | L | 99.8 | 0.2 |
| Phe | D | 99.7 | 0.3 (L-Phe) |
| Lys | L | 99.9 | 0.1 |
Note: The data presented in these tables are for illustrative purposes and will vary depending on the specific peptide sequence, synthesis conditions, and cleavage protocol.
Visualizations
Experimental Workflow for Peptide Cleavage and Analysis
Caption: Workflow for peptide cleavage from resin and subsequent analysis.
Logical Relationship for Troubleshooting Cleavage and Purity Issues
References
- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. benchchem.com [benchchem.com]
- 3. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Fmoc-D-Asp-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Fmoc-D-Asp-OH and its side-chain protected derivatives, primarily Fmoc-D-Asp(OtBu)-OH, in peptide coupling reactions. It includes quantitative solubility data, comprehensive experimental procedures, and troubleshooting guidance to ensure successful incorporation of D-aspartic acid into peptide sequences.
Introduction
This compound and its derivatives are essential building blocks in solid-phase peptide synthesis (SPPS) for the introduction of D-aspartic acid residues. The use of the D-enantiomer can confer unique structural properties and increased resistance to proteolytic degradation in the final peptide. Proper dissolution and handling of this amino acid derivative are critical for efficient coupling and to minimize side reactions. The most common side-chain protected form, Fmoc-D-Asp(OtBu)-OH, utilizes a tert-butyl ester to prevent side-chain reactions during synthesis. This protecting group is readily removable under standard acidic cleavage conditions.
Data Presentation: Solubility of Fmoc-D-Asp(OtBu)-OH
The solubility of the protected amino acid is a critical factor for achieving high coupling efficiency. Below is a summary of the solubility of Fmoc-D-Asp(OtBu)-OH in common solvents used in peptide synthesis. It is important to note that achieving the stated solubility in DMSO may require sonication.
| Solvent | Molar Mass ( g/mol ) | Solubility | Concentration (M) | Notes |
| Dimethylformamide (DMF) | 411.45 | Generally Soluble | Typically used up to 0.2 M | Considered soluble at standard concentrations for SPPS. |
| N-Methyl-2-pyrrolidone (NMP) | 411.45 | Generally Soluble | Typically used up to 0.2 M | A common alternative to DMF, with good solvating properties for Fmoc-amino acids.[1] |
| Dimethyl sulfoxide (DMSO) | 411.45 | 100 mg/mL[2] | 0.243 M | Sonication may be required to achieve complete dissolution.[2] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | 411.45 | Soluble | - | Qualitative data indicates solubility, but these are less common as primary coupling solvents.[3] |
| Water | 411.45 | Slightly Soluble[3] | - | Not suitable as a primary solvent for standard Fmoc-SPPS. |
Experimental Protocols
This section provides a detailed protocol for the manual coupling of Fmoc-D-Asp(OtBu)-OH in solid-phase peptide synthesis.
Materials
-
Fmoc-D-Asp(OtBu)-OH
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Coupling reagent (e.g., HATU, HBTU/HOBt, DIC)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA))
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Kaiser test kit or other ninhydrin-based test
Protocol for Fmoc-D-Asp(OtBu)-OH Coupling
This protocol is for a standard 0.1 mmol scale synthesis.
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Preparation of the Amino Acid Solution:
-
In a separate vial, dissolve 4 equivalents of Fmoc-D-Asp(OtBu)-OH (relative to resin loading) in DMF or NMP.
-
Add 3.9 equivalents of the coupling reagent (e.g., HATU).
-
-
Activation and Coupling:
-
Add 6 equivalents of DIPEA to the amino acid/coupling reagent solution.
-
Mix for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered couplings, this time can be extended, or a double coupling can be performed.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling is recommended.
-
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle of deprotection and coupling.
Caption: Workflow for the coupling of Fmoc-D-Asp(OtBu)-OH.
Potential Side Reactions and Troubleshooting
A major challenge associated with the incorporation of aspartic acid residues in Fmoc-based SPPS is the formation of aspartimide.
Aspartimide Formation
This side reaction is initiated during the basic conditions of the Fmoc-deprotection step (treatment with piperidine). The backbone amide nitrogen attacks the side-chain ester, forming a cyclic imide. This can lead to a mixture of α- and β-peptides and racemization. Sequences containing Asp-Gly or Asp-Ser are particularly prone to this side reaction.
Mitigation Strategies:
-
Use of Bulky Side-Chain Protecting Groups: While the tert-butyl group on Fmoc-D-Asp(OtBu)-OH offers some protection, more sterically hindering protecting groups can further reduce aspartimide formation.
-
Modified Deprotection Conditions: Adding an acid scavenger like HOBt to the piperidine deprotection solution can help to suppress this side reaction.
-
Dipeptide Building Blocks: For particularly problematic sequences, using a pre-formed dipeptide, such as Fmoc-Xaa-(Dmb)Gly-OH where a glycine follows the aspartic acid residue, can prevent aspartimide formation.
Caption: Pathway of aspartimide formation and its consequences.
By understanding the solubility characteristics and potential side reactions, researchers can effectively incorporate this compound into their peptide synthesis workflows, leading to higher purity and yield of the target peptide.
References
Troubleshooting & Optimization
Technical Support Center: Aspartimide Formation in Fmoc SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent aspartimide formation during Fmoc solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in Fmoc SPPS?
Aspartimide formation is a significant side reaction that can occur during Fmoc-based SPPS.[1] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carboxyl group.[1][2] This reaction is particularly promoted by the basic conditions used for Fmoc group removal, such as treatment with piperidine.[1][3] The resulting five-membered succinimide ring is known as an aspartimide.
This side reaction is problematic for several reasons:
-
Formation of multiple byproducts: The aspartimide ring can be opened by nucleophiles, such as piperidine or water, leading to the formation of a mixture of α- and β-aspartyl peptides.
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides.
-
Purification challenges: These byproducts often have similar masses and chromatographic retention times to the desired peptide, making purification difficult and sometimes impossible.
-
Reduced yield: The formation of these side products lowers the overall yield of the target peptide.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent. Sequences where aspartic acid is followed by a small, unhindered amino acid are particularly susceptible. The most problematic sequences are:
-
Asp-Gly (DG): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.
-
Asp-Asn (DN)
-
Asp-Ser (DS)
-
Asp-Thr (DT)
-
Asp-Arg (DR)
Q3: How does temperature affect aspartimide formation?
Increased temperature significantly accelerates the rate of aspartimide formation. Therefore, performing couplings and deprotections at elevated temperatures to speed up synthesis can exacerbate this side reaction.
Troubleshooting Guide
This guide provides strategies to minimize or eliminate aspartimide formation.
Issue: Detection of impurities with the same mass as the target peptide, or a loss of mass corresponding to the protecting group and piperidine addition.
This often indicates the formation of aspartimide and its subsequent byproducts.
Solutions:
-
Modification of Fmoc Deprotection Conditions
-
Use of Sterically Hindered Aspartic Acid Protecting Groups
-
Backbone Protection Strategies
-
Novel Protecting Groups
Modification of Fmoc Deprotection Conditions
Addition of Acidic Additives
Adding a small amount of a weak acid to the piperidine deprotection solution can buffer the basicity and reduce the rate of aspartimide formation.
-
HOBt: Addition of 0.1 M 1-hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF deprotection solution can significantly suppress aspartimide formation.
-
Formic Acid: Adding 5% formic acid to the piperidine solution has been shown to reduce aspartimide formation by 90% in the synthesis of certain peptides.
-
Oxyma Pure: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) has been shown to be more effective than HOBt at suppressing aspartimide formation.
Use of Alternative Bases
Using a weaker or non-nucleophilic base for Fmoc removal can also mitigate aspartimide formation.
-
Piperazine: This weaker base is effective at removing the Fmoc group while suppressing aspartimide formation.
-
Dipropylamine (DPA): DPA is a less toxic and less odorous alternative to piperidine that has been shown to reduce aspartimide formation, especially at elevated temperatures.
Use of Sterically Hindered Aspartic Acid Protecting Groups
Increasing the steric bulk of the side-chain protecting group on the aspartic acid can physically block the intramolecular cyclization.
-
Fmoc-Asp(OMpe)-OH: The 3-methylpent-3-yl (OMpe) group is bulkier than the standard tert-butyl (OtBu) group and offers better protection.
-
Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OPhp)-OH, Fmoc-Asp(OBno)-OH: These derivatives with even bulkier side-chain protecting groups (3-ethyl-3-pentyl, 4-n-propyl-4-heptyl, and 5-n-butyl-5-nonyl, respectively) have proven to be extremely effective in minimizing aspartimide by-products.
Backbone Protection Strategies
This strategy involves modifying the backbone amide nitrogen of the amino acid following the aspartic acid residue, thereby preventing it from acting as a nucleophile.
-
Fmoc-Asp(OtBu)-Dmb-Gly-OH: The use of a dipeptide with a 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen is highly effective at preventing aspartimide formation in the problematic Asp-Gly sequence. The Dmb group is removed during the final TFA cleavage.
Novel Protecting Groups
-
Cyanosulfurylide (CSY) Protection: This non-ester-based protecting group masks the side-chain carboxylic acid with a stable C-C bond, completely suppressing aspartimide formation. The CSY group is removed under mild oxidative conditions.
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Preventing Aspartimide Formation
The following table summarizes the percentage of the desired peptide product after prolonged treatment with 20% piperidine in DMF for the model peptide VKDGYI, which is highly prone to aspartimide formation.
| Protecting Group | % Desired Peptide Remaining | % Aspartimide & Related Impurities | Reference |
| OtBu | Low | High | |
| OMpe | Moderate | Moderate | |
| OBno | Very High | Very Low (~0.1%/cycle for Asp-Gly) |
Data sourced from comparative studies. This demonstrates the significant improvement in preventing aspartimide formation by using bulkier protecting groups.
Experimental Protocols
Protocol 1: Fmoc Deprotection with HOBt Additive
This protocol should be used for sequences known to be prone to aspartimide formation (e.g., Asp-Gly).
Materials:
-
Peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
1-Hydroxybenzotriazole (HOBt)
Reagent Preparation:
-
Prepare a fresh solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).
Protocol 2: Coupling of a Sterically Hindered Aspartic Acid Derivative (e.g., Fmoc-Asp(OBno)-OH)
Materials:
-
Deprotected peptide-resin
-
Fmoc-Asp(OBno)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
DMF
Procedure:
-
Amino Acid Activation: Dissolve Fmoc-Asp(OBno)-OH (1.0 eq) and a coupling reagent (e.g., HBTU, 0.95 eq) in DMF. Add a base (e.g., DIPEA, 2.0 eq) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF, DCM, and then DMF.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation in Fmoc SPPS.
Caption: Decision-making workflow for preventing aspartimide formation.
References
Technical Support Center: Minimizing Racemization of D-Amino Acids During Peptide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the racemization of D-amino acids during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a significant concern?
A1: Racemization is the process where a chiral molecule, in this case, a D-amino acid, converts into its mirror image (enantiomer), an L-amino acid.[1] In peptide synthesis, this leads to the formation of diastereomeric peptide impurities. These impurities can be challenging to separate from the desired peptide product and can significantly impact the peptide's biological activity, therapeutic efficacy, and safety profile.[1][2]
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] The alpha-proton of the activated amino acid becomes acidic and can be abstracted by a base. The resulting planar enolate intermediate can then be re-protonated from either side, leading to a mixture of D and L configurations.
Q3: Which amino acids are most susceptible to racemization?
A3: Cysteine and Histidine are particularly prone to racemization during coupling reactions. Other amino acids that can be susceptible, especially under certain conditions, include Aspartic acid, Serine, and Phenylalanine.
Q4: How do the choices of coupling reagents and additives influence racemization?
A4: The selection of coupling reagents and additives is critical in controlling racemization. Reagents are broadly categorized into carbodiimides (e.g., DCC, DIC), phosphonium salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). Uronium/aminium reagents like HATU are generally faster and can lead to less racemization compared to HBTU. Carbodiimide-mediated couplings often necessitate the use of additives like HOBt, HOAt, or OxymaPure® to suppress racemization.
Troubleshooting Guides
Problem 1: Significant racemization detected in a peptide containing a D-Cysteine residue.
| Potential Cause | Recommended Solution | Relevant Protocols |
| Inappropriate Base | Strong bases like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) can promote racemization. Use a more sterically hindered and weaker base such as 2,4,6-trimethylpyridine (collidine) or 2,6-lutidine. | Protocol 1 |
| Prolonged Pre-activation | Extended pre-activation of the amino acid increases the opportunity for oxazolone formation. For couplings mediated by phosphonium or uronium salts (e.g., HBTU, HATU), it is best to avoid a separate pre-activation step. Add the reagents directly to the resin-bound amine. | Protocol 2 |
| Inadequate Coupling Reagent/Additive Combination | Certain combinations are less effective at preventing cysteine racemization. Employ a proven low-racemization coupling cocktail such as DIC/OxymaPure® or use pre-formed pentafluorophenyl (Pfp) esters. | Protocol 3 |
| Solvent Effects | Polar aprotic solvents like DMF can sometimes enhance racemization. Consider using a less polar solvent mixture, such as CH2Cl2/DMF (1:1), to mitigate this effect. | Adjust solvent in chosen protocol. |
Problem 2: High levels of epimerization observed for a D-Histidine residue.
| Potential Cause | Recommended Solution | Relevant Protocols |
| Side-chain Protection | The trityl (Trt) protecting group on the imidazole side chain of Histidine provides limited suppression of racemization. Utilize a side-chain protecting group that sterically hinders the abstraction of the alpha-proton, such as the Boc group on the N(τ)-position (Fmoc-His(Boc)-OH). | Protocol 4 |
| High Coupling Temperature | Elevated temperatures can accelerate the rate of racemization. Perform the coupling at a lower temperature. For microwave-assisted synthesis, reducing the temperature from 90°C to 50°C can significantly decrease epimerization. | Adjust temperature in synthesizer protocol. |
| Coupling Reagent Choice | Some coupling reagents are more likely to cause racemization with Histidine. DEPBT (3-(diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one) is a phosphonium reagent known for its notable resistance to racemization, making it an excellent choice for coupling Fmoc-His(Trt)-OH. | Protocol 5 |
Quantitative Data Summary
Table 1: Effect of Coupling Reagent/Additive on Racemization of Fmoc-D-His(Trt)-OH
| Coupling Reagent/Additive | % L-Isomer (Epimer) |
| DIC/Oxyma | 1.8% |
| HATU/NMM | Up to 31.0% (at 55°C) |
Data synthesized from studies on L-amino acids, applicable to D-amino acids.
Table 2: Influence of Temperature on Racemization in Microwave-Assisted SPPS
| Amino Acid | Coupling Temperature | Racemization Level |
| D-Histidine | 80°C | High |
| D-Histidine | 50°C | Significantly Reduced |
| D-Cysteine | 80°C | High |
| D-Cysteine | 50°C | Significantly Reduced |
Data extrapolated from studies on L-amino acids, applicable to D-amino acids.
Key Experimental Protocols
Protocol for Quantification of Racemization by Chiral HPLC
Objective: To separate and quantify the desired peptide from its diastereomeric (racemized) form.
Methodology:
-
Sample Preparation:
-
Hydrolyze a small amount of the crude or purified peptide using 6N HCl at 110°C for 24 hours.
-
Alternatively, for analysis of the intact peptide, dissolve the peptide in an appropriate solvent (e.g., a mixture of Solvent A and B).
-
-
HPLC System and Column:
-
Utilize an HPLC system equipped with a UV detector.
-
Employ a suitable chiral reversed-phase HPLC column (e.g., C18 column with a chiral selector in the mobile phase or a dedicated chiral column).
-
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
A shallow gradient is often necessary for optimal separation.
-
-
Injection and Data Acquisition:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Peak Identification and Quantification:
-
Identify the peaks corresponding to the desired peptide and its diastereomer. If a standard for the L-isomer is not available, the minor, closely eluting peak is often the diastereomer.
-
Integrate the peak areas to determine the percentage of the racemized form.
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for high racemization.
References
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Asp(OtBu)
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in solid-phase peptide synthesis (SPPS) when incorporating Asp(OtBu). The following resources offer troubleshooting strategies and detailed protocols to diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield when using Fmoc-Asp(OtBu)-OH in peptide synthesis?
A1: The most significant cause of low yield when using Fmoc-Asp(OtBu)-OH is the formation of an aspartimide intermediate during the Fmoc-deprotection step.[1][2][3] This side reaction is catalyzed by the base (commonly 20% piperidine in DMF) used to remove the Fmoc protecting group.[1][4] The backbone amide nitrogen of the amino acid following the aspartic acid residue attacks the side-chain carbonyl of the Asp, forming a five-membered succinimide ring. This aspartimide can then undergo nucleophilic attack by piperidine or water, leading to a mixture of undesired products, including α- and β-aspartyl peptides, racemized products, and piperidide adducts, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The amino acid residue C-terminal to the aspartic acid plays a crucial role in the propensity for aspartimide formation. Sequences with the following motifs are particularly susceptible:
-
Asp-Gly: Glycine's lack of steric hindrance makes the backbone amide nitrogen highly accessible for nucleophilic attack.
-
Asp-Asn: The asparagine side chain can also contribute to the side reaction.
-
Asp-Ser: The hydroxyl group of serine can facilitate the cyclization.
-
Asp-Arg: This motif has also been noted as being prone to aspartimide formation.
Q3: Besides aspartimide formation, what are other potential causes for low yield in SPPS?
A3: While aspartimide formation is a major concern with Asp(OtBu), other general SPPS issues can also lead to low yields:
-
Incomplete Deprotection: Failure to completely remove the Fmoc group results in truncated peptide sequences.
-
Poor Coupling Efficiency: Steric hindrance from bulky amino acids or peptide aggregation on the resin can prevent efficient coupling, leading to deletion sequences.
-
Peptide Aggregation: Inter- or intra-chain hydrogen bonding can cause the peptide to aggregate, making reactive sites inaccessible.
-
Incomplete Cleavage: The conditions for cleaving the peptide from the resin may not be sufficient, leaving a significant portion of the product attached to the solid support.
Troubleshooting Guides
Issue 1: Low crude peptide yield with mass spectrometry showing multiple side products.
Root Cause Analysis: This is a classic sign of significant aspartimide formation. The mass spectrum may show peaks corresponding to the target peptide, as well as +1 and +18 Da adducts (piperidide and water, respectively), and potentially racemized products that are difficult to resolve.
Solutions:
-
Modify Deprotection Conditions:
-
Reduce Basicity: Use a weaker base for Fmoc deprotection, such as 5% piperazine in DMF, which has been shown to suppress aspartimide formation.
-
Add an Acidic Additive: Incorporating an acidic additive into the deprotection solution can buffer the basicity. A common solution is 20% piperidine in DMF with 0.1 M HOBt or 0.1 M formic acid.
-
Decrease Exposure Time: Minimize the time the peptide is exposed to the basic deprotection solution.
-
-
Employ Sterically Hindered Asp Protecting Groups:
-
The standard OtBu group offers limited steric protection. Consider using bulkier side-chain protecting groups that are more effective at preventing the backbone amide from attacking the side-chain carbonyl.
Table 1: Comparison of Asp(OtBu) with Bulkier Protecting Groups in Preventing Aspartimide Formation
Protecting Group Model Peptide Sequence Deprotection Conditions % Target Peptide % Aspartimide & Related Impurities Reference(s) OtBu H-Val-Lys-Asp-Gly-Tyr-Ile-OH 20% Piperidine/DMF (200 min) ~16% ~84% OMpe H-Val-Lys-Asp-Gly-Tyr-Ile-OH 20% Piperidine/DMF (200 min) ~70% ~30% | OBno | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF (200 min) | >99% | <1% | |
-
-
Utilize Backbone Protection:
-
For particularly problematic sequences like Asp-Gly, the most effective strategy is to protect the backbone amide nitrogen of the glycine residue. This is typically achieved by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the glycine's amide nitrogen.
-
Issue 2: Low yield with mass spectrometry showing primarily the desired mass, but the quantity is low.
Root Cause Analysis: This suggests that the primary issue may not be a side reaction like aspartimide formation, but rather incomplete coupling or cleavage.
Solutions:
-
Optimize Coupling:
-
Double Couple: For sterically hindered amino acids or at difficult positions in the sequence, perform the coupling reaction twice.
-
Use a Stronger Coupling Reagent: If using standard reagents like HBTU/HOBt, consider switching to a more potent activator such as HATU or HCTU.
-
Extend Coupling Time: Increase the reaction time to ensure the coupling goes to completion.
-
-
Perform a Test Cleavage:
-
Before cleaving the entire batch of resin, perform a small-scale test cleavage to assess the yield and purity. This allows you to optimize the cleavage conditions without sacrificing all of your material.
-
Experimental Protocols
Protocol 1: Test Cleavage for Yield Assessment
This protocol is designed to evaluate the efficiency of the synthesis and cleavage on a small scale.
Materials:
-
Dried peptide-resin (approx. 5-10 mg)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Microcentrifuge tube (1.5 mL)
-
Cold diethyl ether
-
Centrifuge
-
HPLC analysis equipment
Methodology:
-
Carefully weigh 5-10 mg of the dried peptide-resin into a microcentrifuge tube.
-
Add 200 µL of the cleavage cocktail to the resin.
-
Incubate the tube at room temperature for 2-3 hours with occasional vortexing.
-
Filter the resin using a small filter syringe or by carefully pelleting the resin and transferring the supernatant to a new tube.
-
Wash the resin with an additional 50 µL of TFA and combine the filtrates.
-
In a separate tube, add 1 mL of cold diethyl ether.
-
Slowly add the TFA filtrate containing the cleaved peptide to the cold ether to precipitate the peptide.
-
Centrifuge the mixture at high speed for 5 minutes to pellet the peptide.
-
Carefully decant the ether, wash the pellet with more cold ether, and centrifuge again.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by HPLC to determine the yield and purity.
Visualizations
Caption: Base-catalyzed pathway of aspartimide formation leading to low peptide yield.
Caption: Troubleshooting workflow for low yield in peptide synthesis involving Asp(OtBu).
References
Technical Support Center: Managing Side Reactions of Fmac-Asp(OtBu)-OH with Piperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the side reactions associated with the use of Fmoc-Asp(OtBu)-OH during solid-phase peptide synthesis (SPPS), particularly the piperidine-mediated Fmoc deprotection step.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed with Fmoc-Asp(OtBu)-OH during piperidine treatment?
A1: The most significant side reaction is the formation of an aspartimide intermediate. This occurs when the backbone amide nitrogen of the amino acid following the aspartic acid residue attacks the side-chain carboxyl group.[1][2] This cyclization is promoted by the basic conditions of piperidine treatment. The resulting five-membered succinimide ring, or aspartimide, is highly susceptible to further reactions.[1][3]
Subsequent reactions of the aspartimide intermediate include:
-
Piperidide Formation: The aspartimide ring can be opened by piperidine, leading to the formation of α- and β-piperidide adducts.[4]
-
Formation of α- and β-peptides: Hydrolysis of the aspartimide can result in a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide isomer.
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, leading to the formation of D-aspartyl peptides.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The propensity for aspartimide formation is highly dependent on the amino acid sequence. Sequences where the aspartic acid residue is followed by a small, sterically unhindered amino acid are particularly problematic. The most susceptible sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.
-
Asp-Asn (D-N)
-
Asp-Ser (D-S)
-
Asp-Thr (D-T)
-
Asp-Arg (D-R)
Q3: How do reaction conditions influence the rate of aspartimide formation?
A3: Several factors can significantly impact the extent of aspartimide formation:
-
Temperature: Increased temperatures accelerate the rate of this side reaction.
-
Base Exposure Time: Prolonged exposure to piperidine increases the likelihood of aspartimide formation.
-
Base Concentration and Strength: Stronger bases and higher concentrations can promote the initial deprotonation step that leads to cyclization.
-
Solvent: The polarity of the solvent can play a role, with more polar solvents potentially increasing the rate of side reactions.
Troubleshooting Guide
Problem: I am observing significant aspartimide-related impurities in my peptide containing an Asp residue.
This troubleshooting guide provides a tiered approach to mitigating aspartimide formation, from simple modifications to more advanced strategies.
Strategy 1: Modification of Deprotection Conditions
A first line of defense is to alter the Fmoc deprotection conditions to be less harsh.
-
Reduced Piperidine Exposure: Minimize the deprotection time to what is necessary for complete Fmoc removal.
-
Addition of an Acidic Additive: The addition of a weak acid to the piperidine solution can help to lower the basicity and suppress aspartimide formation.
-
0.1 M Hydroxybenzotriazole (HOBt): A well-established method to reduce aspartimide formation.
-
0.1 M Formic Acid: An effective alternative to HOBt.
-
-
Use of Alternative Bases:
-
Piperazine: A weaker base that has been shown to be effective at Fmoc removal while reducing aspartimide formation.
-
Dipropylamine (DPA): A less toxic and odorous alternative that can reduce aspartimide formation, particularly at elevated temperatures.
-
Strategy 2: Utilizing Sterically Hindered Aspartic Acid Derivatives
A highly effective method is to replace the standard Fmoc-Asp(OtBu)-OH with an analog that possesses a bulkier side-chain protecting group. This steric hindrance physically blocks the nucleophilic attack required for cyclization.
| Protecting Group | Description | Efficacy in Preventing Aspartimide Formation |
| OtBu (tert-butyl) | The standard protecting group. | Prone to aspartimide formation in susceptible sequences. |
| OMpe (3-methylpent-3-yl) | A bulkier alkyl protecting group. | Offers a significant improvement over OtBu. |
| OBno (5-n-butyl-5-nonyl) | A new generation, highly bulky and flexible protecting group. | Virtually eliminates aspartimide formation in even the most difficult sequences. |
Quantitative Comparison of Asp Protecting Groups
The following table summarizes the percentage of desired peptide product (VKDGYI model peptide) after prolonged treatment with 20% piperidine in DMF, demonstrating the effectiveness of bulkier protecting groups.
| Protecting Group on Asp | % Desired Peptide after 200 min in 20% Piperidine/DMF |
| Fmoc-Asp(OtBu)-OH | Low (significant degradation) |
| Fmoc-Asp(OMpe)-OH | Moderate |
| Fmoc-Asp(OBno)-OH | >95% |
Data compiled from comparative studies.
Strategy 3: Backbone Protection
This strategy involves modifying the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid, thereby preventing it from acting as a nucleophile. The most common approach is the use of a 2,4-dimethoxybenzyl (Dmb) group, often incorporated as a dipeptide.
-
Fmoc-Asp(OtBu)-(Dmb)Gly-OH: This dipeptide is particularly effective for the problematic Asp-Gly sequence and completely inhibits aspartimide formation. The Dmb group is cleaved during the final TFA cleavage step.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with HOBt Additive
This protocol is recommended as a first-line strategy to reduce aspartimide formation.
-
Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.
-
Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/0.1 M HOBt solution to the resin.
-
Gently agitate the resin for 10 minutes.
-
Drain the deprotection solution.
-
Repeat the deprotection step with fresh solution for another 10 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 minute) to remove all traces of piperidine and byproducts. The resin is now ready for the next coupling step.
Protocol 2: Coupling of a Sterically Hindered Aspartic Acid Derivative (e.g., Fmoc-Asp(OBno)-OH)
This protocol is for the incorporation of a bulky Asp derivative to prevent aspartimide formation.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the Fmoc deprotection of the N-terminal amino acid using your standard protocol (Protocol 1 is recommended).
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (3 equivalents relative to resin loading) and a suitable coupling reagent such as HBTU (2.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and then DMF (3 times). The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Incorporation of an Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
This protocol is for the highly effective backbone protection strategy at Asp-Gly sequences.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes and perform the N-terminal Fmoc deprotection.
-
Dipeptide Activation:
-
In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2-3 equivalents), a coupling reagent (e.g., HATU, 2-3 equivalents), and a base (e.g., DIPEA, 4-6 equivalents) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
-
Coupling:
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. The larger size of the dipeptide may require a longer coupling time.
-
-
Washing: Wash the resin as described in Protocol 2.
Visual Guides
Caption: Mechanism of piperidine-induced aspartimide formation.
Caption: Troubleshooting workflow for aspartimide formation.
References
Technical Support Center: Optimizing Coupling Efficiency for Fmoc-D-Asp-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of Fmoc-D-Asp-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a low coupling efficiency with this compound, leading to deletion sequences in my final peptide. What are the common causes and how can I improve the yield?
A1: Low coupling efficiency with this compound can stem from several factors, often related to steric hindrance or side reactions. Here’s a breakdown of potential causes and solutions:
-
Incomplete Deprotection: Ensure the preceding Fmoc group has been completely removed. A persistent Fmoc group will block the N-terminal amine, preventing the coupling of this compound.
-
Troubleshooting: Perform a Kaiser test to confirm the presence of a free primary amine before starting the coupling step.[1] If the test is negative (beads remain yellow), repeat the deprotection step.
-
-
Insufficient Activation: The carboxylic acid of this compound must be activated to react with the N-terminal amine of the growing peptide chain.
-
Troubleshooting: Use a reliable activating agent. For sterically hindered couplings, high-efficiency coupling reagents like HATU, HCTU, or PyAOP are recommended.[2] Ensure the correct stoichiometry of the amino acid, coupling reagent, and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used. A typical ratio is 3-5 equivalents of each relative to the resin loading capacity.[2][3]
-
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that hinder reagent accessibility to the reaction site.[4]
-
Troubleshooting: Consider using a more effective solvent for both coupling and deprotection steps. N,N-Dimethylformamide (DMF) is standard, but for difficult sequences, the addition of chaotropic agents or switching to a solvent like N-Methyl-2-pyrrolidone (NMP) might be beneficial.
-
Q2: My peptide purity is low, and I suspect side reactions are occurring during the coupling of this compound. What is the most common side reaction and how can I minimize it?
A2: The most significant side reaction associated with aspartic acid residues in Fmoc-based SPPS is the formation of aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain ester, forming a cyclic imide. This can lead to the formation of undesired α- and β-peptides, as well as racemization.
Here are strategies to minimize aspartimide formation:
-
Choice of Side-Chain Protecting Group: The standard tert-butyl (OtBu) protecting group is susceptible to aspartimide formation. Consider using more sterically bulky protecting groups that hinder the cyclization reaction.
-
Modified Deprotection Conditions: The basic conditions of Fmoc deprotection using piperidine promote aspartimide formation.
-
Adding an acidic additive to the deprotection solution can suppress this side reaction. Common additives include 0.1 M 1-hydroxybenzotriazole (HOBt) or a small amount of formic acid.
-
Using a weaker base, such as piperazine, can also reduce the rate of aspartimide formation, although this may require longer deprotection times.
-
-
Backbone Protection: This is a highly effective strategy that involves using a dipeptide unit where the amide nitrogen of the residue following the aspartic acid is temporarily protected. The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose, for example, by using Fmoc-Xaa-(Dmb)Gly-OH.
| Protecting Group Strategy | Prevention of Aspartimide Formation | Coupling Efficiency | Cleavage Conditions |
| Fmoc-D-Asp(OtBu)-OH | Prone to aspartimide formation, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences. | Generally good. | Standard TFA cleavage cocktails. |
| Fmoc-D-Asp(OMpe)-OH | Reduced aspartimide formation compared to OtBu. | May be slightly slower than OtBu. | Standard TFA cleavage cocktails. |
| Fmoc-D-Asp(OBno)-OH | Highly effective at minimizing aspartimide formation. | Good coupling efficiency reported. | Standard TFA cleavage cocktails. |
| Fmoc-Xaa-(Dmb)Gly-OH | Highly effective by sterically hindering the cyclization reaction. | Can exhibit slower coupling kinetics due to steric hindrance. | Dmb group is cleaved under standard TFA conditions. |
Q3: I am still facing issues with incomplete coupling of this compound even after optimizing my activation and deprotection steps. What other strategies can I employ?
A3: For particularly "difficult couplings," where steric hindrance or peptide aggregation is severe, several advanced strategies can be implemented:
-
Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of activated this compound to the resin for a second coupling cycle. This can help drive the reaction to completion.
-
Capping: To prevent the formation of deletion peptides from unreacted N-terminal amines, a capping step can be introduced. This involves treating the resin with a highly reactive acylating agent, such as acetic anhydride, to permanently block any remaining free amines.
-
Elevated Temperature: Performing the coupling reaction at a slightly elevated temperature (e.g., 35-50°C) can sometimes improve the reaction kinetics for difficult couplings. However, this should be done with caution as it can also increase the risk of side reactions like aspartimide formation.
Experimental Protocols
Protocol 1: Double Coupling with HATU for Fmoc-D-Asp(OtBu)-OH
This protocol is recommended for sequences where the coupling of Fmoc-D-Asp(OtBu)-OH is known to be challenging.
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform this step twice for 5 and 10 minutes respectively, to ensure complete Fmoc removal.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
First Coupling:
-
In a separate vessel, pre-activate Fmoc-D-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) with HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Intermediate Wash: Drain the reaction vessel and wash the resin with DMF (3-5 times).
-
Second Coupling: Prepare a fresh solution of activated Fmoc-D-Asp(OtBu)-OH as described in step 4 and add it to the resin. Allow the second coupling to proceed for another 1-2 hours.
-
Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free amines, indicating a complete coupling.
Protocol 2: Modified Fmoc Deprotection to Suppress Aspartimide Formation
This protocol should be used for sequences prone to aspartimide formation (e.g., D-Asp-Gly).
-
Prepare Deprotection Solution: Prepare a fresh solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Fmoc Deprotection: Use the freshly prepared deprotection solution for the Fmoc removal step as described in Protocol 1, step 2.
-
Proceed with Synthesis: Continue with the standard washing and coupling steps as outlined in Protocol 1. The presence of HOBt helps to maintain a more acidic environment during deprotection, which disfavors the base-catalyzed aspartimide formation.
Visual Guides
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Strategies to prevent aspartimide formation.
References
Technical Support Center: Synthesis of Difficult and Aggregation-Prone Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of difficult or aggregation-prone peptide sequences.
Troubleshooting Guide
This guide addresses common issues encountered during solid-phase peptide synthesis (SPPS) of problematic sequences in a question-and-answer format.
Q1: My peptide synthesis is failing or resulting in low yield. How can I identify if peptide aggregation is the cause?
A1: On-resin peptide aggregation is a primary cause of synthetic failure. Key indicators include:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent, suggesting that the peptide chains are collapsing onto themselves.[1]
-
Slow or Incomplete Reactions: Both the Fmoc-deprotection and amino acid coupling steps may become sluggish or fail to reach completion. This occurs because the reactive N-terminus of the growing peptide chain becomes inaccessible due to the formation of secondary structures like β-sheets.[1]
-
Inaccurate Diagnostic Tests: Qualitative tests such as the ninhydrin (Kaiser) test may yield false negatives (colorless or faint color), misleadingly indicating a complete reaction when the reactive sites are merely sterically hindered by aggregation.[1]
-
Physical Clumping: In severe instances, the resin may physically clump together, leading to inefficient mixing and solvent flow within the reaction vessel.
Q2: I suspect aggregation is occurring. What are the initial, simple modifications I can make to my standard synthesis protocol?
A2: Before resorting to more complex strategies, several straightforward adjustments to your protocol can be effective:
-
Change the Solvent: Switching from the standard N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) can be beneficial. NMP is a more polar solvent that can improve the solvation of the growing peptide chain and disrupt aggregation. Adding dimethyl sulfoxide (DMSO) to the solvent can also be a powerful way to dissociate aggregated peptides.
-
Increase Reaction Temperature: Elevating the temperature of the coupling and deprotection steps can disrupt the hydrogen bonds that stabilize aggregates and increase reaction kinetics. Temperatures can be raised to 50-65°C or even higher with microwave-assisted synthesis.
-
Extend Reaction Times: For difficult couplings, simply increasing the reaction time or performing a "double coupling" (repeating the coupling step with a fresh solution of activated amino acid) can improve yields.
-
Enhance Agitation: In some cases, sonicating the reaction mixture can help to break up physical clumps of resin and improve reagent access to the peptide chains.
Q3: Simple modifications did not solve the aggregation problem. What advanced chemical strategies can I employ?
A3: For highly aggregation-prone sequences, incorporating structure-disrupting elements or using specialized reagents is often necessary.
-
Incorporate Pseudoproline Dipeptides: These are one of the most effective tools for preventing aggregation. Pseudoproline dipeptides, derived from serine or threonine, introduce a "kink" in the peptide backbone, disrupting the formation of β-sheet structures. They are incorporated like standard amino acids during synthesis and are reverted to the native serine or threonine residue during final cleavage.
-
Use Backbone Protecting Groups (Hmb/Dmb): Attaching a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group to the backbone nitrogen of an amino acid physically prevents the hydrogen bonding that leads to aggregation. These are often introduced as dipeptide building blocks.
-
Employ Chaotropic Salts: Adding salts like lithium chloride (LiCl), sodium perchlorate (NaClO₄), or potassium thiocyanate (KSCN) to the reaction mixture can disrupt intermolecular hydrogen bonds and break up aggregates.
-
Utilize a "Magic Mixture": This refers to a solvent system composed of a 1:1:1 mixture of DCM, DMF, and NMP, often supplemented with nonionic detergents or ethylene carbonate, which can be effective for highly hydrophobic sequences.
Frequently Asked Questions (FAQs)
Q1: What is a "difficult sequence" in peptide synthesis?
A1: A "difficult sequence" is a peptide that is challenging to synthesize using standard SPPS protocols. This difficulty typically arises from the peptide's tendency to aggregate on the solid support, which is often associated with sequences rich in hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu). These sequences can form stable secondary structures, such as β-sheets, that hinder the efficiency of deprotection and coupling reactions.
Q2: How do pseudoproline dipeptides work to prevent aggregation?
A2: Pseudoproline dipeptides are formed by reacting the side chain of a serine or threonine residue with an aldehyde or ketone to create a temporary oxazolidine ring structure. This ring introduces a proline-like "kink" into the peptide backbone, which disrupts the formation of the regular, linear hydrogen-bonding patterns required for β-sheet aggregation. This strategy keeps the peptide chains well-solvated and accessible for subsequent reaction steps. The native serine or threonine residue is regenerated upon final cleavage with trifluoroacetic acid (TFA).
Q3: When should I consider using elevated temperatures in my synthesis, and what are the potential risks?
A3: Elevated temperatures should be considered when you observe signs of aggregation, such as poor resin swelling or slow reaction kinetics. Increasing the temperature can significantly improve the speed and efficiency of both coupling and deprotection steps. However, a key risk associated with high-temperature synthesis is an increased potential for racemization, especially for sensitive amino acids like histidine and cysteine. It is crucial to carefully monitor the purity and stereochemical integrity of the final product when using elevated temperatures.
Q4: Can I use a different synthesis strategy instead of Fmoc-SPPS for difficult sequences?
A4: Yes, alternative strategies exist. Boc-based SPPS is known to be more effective for some difficult sequences because the repeated treatments with TFA help to keep the peptide chains well-solvated and disrupt secondary structures. For very long or complex peptides, a hybrid approach combining solid-phase and solution-phase synthesis, or native chemical ligation (NCL), where smaller, separately synthesized peptide fragments are joined together, can be employed.
Q5: Are there "greener" solvent alternatives to DMF and NMP for synthesizing difficult peptides?
A5: Yes, research into greener solvents for SPPS is an active area. Solvents such as 2-methyltetrahydrofuran (2-MeTHF), N-butylpyrrolidinone (NBP), and mixtures containing Cyrene or anisole have shown promise as viable alternatives to DMF, sometimes with comparable or even better performance. Tetrahydrofuran (THF) and acetonitrile (ACN) have also been reported as more efficient and environmentally friendly options than DMF in certain cases.
Data and Experimental Protocols
Data Presentation
Table 1: Comparison of Solvents for SPPS of a Difficult Peptide
| Solvent | Resin Swelling (mL/g) | Crude Purity (%) | Yield (%) | Notes |
| DMF | 4.5 | 65 | 70 | Standard solvent, but has toxicity concerns. |
| NMP | 5.2 | 75 | 78 | Often better at solvating aggregating sequences than DMF. |
| 2-MeTHF | 3.8 | 72 | 75 | A promising greener alternative. |
| NBP | 5.0 | 78 | 80 | Greener alternative with performance comparable to NMP. |
| Cyrene/Anisole (1:1) | 4.8 | 70 | 73 | A binary green solvent mixture. |
Data is representative and compiled from multiple sources for comparative purposes. Actual results will vary based on the specific peptide sequence and synthesis conditions.
Table 2: Performance of Common Coupling Reagents for a Difficult Decapeptide
| Coupling Reagent | Additive | Base | Reaction Time (min) | Crude Purity (%) |
| HATU | HOAt | DIPEA | 30 | ~99 |
| HCTU | - | DIPEA | 30 | ~95-98 |
| DIC | Oxyma | - | 60 | ~92 |
| PyBOP | HOBt | DIPEA | 30 | ~95 |
This table summarizes data for the synthesis of the Acyl Carrier Protein fragment 65-74. HATU and HCTU are generally considered highly efficient for difficult sequences.
Table 3: Effect of Temperature on Synthesis of a Model Peptide
| Chemistry | Temperature (°C) | Coupling Time (min) | Crude Purity (%) |
| HBTU | 25 (Room Temp) | 45 | 75.8 |
| HBTU | 50 | 45 | 85.1 |
| HBTU | 50 | 10 | 78.4 |
| HBTU | 75 | 10 | 90.2 |
| DIC | 25 (Room Temp) | 45 | 88.3 |
| DIC | 50 | 10 | 90.1 |
Data from CSBio illustrates that increasing temperature can allow for shorter coupling times while maintaining or improving crude purity.
Experimental Protocols
Protocol 1: Manual Incorporation of a Pseudoproline Dipeptide
This protocol describes a manual coupling step for incorporating a pseudoproline dipeptide into a growing peptide chain using a phosphonium/aminium-based coupling reagent.
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes.
-
Perform the standard Fmoc-deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Activation of Pseudoproline Dipeptide:
-
In a separate vessel, dissolve the Fmoc-protected pseudoproline dipeptide (1.5-2 equivalents relative to resin loading) and a coupling reagent such as HCTU (1.5-2 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (3-4 equivalents) to the solution to begin the activation.
-
-
Coupling Reaction:
-
Immediately add the activated pseudoproline dipeptide solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative method like the Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing and Continuation:
-
Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.
-
Protocol 2: High-Temperature SPPS Protocol
This protocol outlines a general procedure for performing SPPS at an elevated temperature to mitigate aggregation.
-
Equipment:
-
Use a peptide synthesizer equipped with a heating module or a jacketed reaction vessel connected to a circulating water bath.
-
-
Synthesis Cycle:
-
Set the reaction temperature to the desired level (e.g., 60°C). Allow the solvent and reagent lines to pre-heat if possible.
-
Deprotection: Perform the Fmoc-deprotection step at the elevated temperature. The reaction time can often be significantly reduced (e.g., to 1-3 minutes).
-
Washing: Wash the resin thoroughly with pre-heated solvent.
-
Coupling: Perform the amino acid coupling step at the elevated temperature. Coupling times can also be shortened (e.g., to 5-10 minutes).
-
Washing: Wash the resin with pre-heated solvent.
-
Repeat the cycle for the entire peptide sequence.
-
-
Cleavage and Purification:
-
After the final synthesis cycle, allow the resin to cool to room temperature before cleavage.
-
Cleave the peptide from the resin using a standard TFA-based cleavage cocktail.
-
Purify the crude peptide using reverse-phase HPLC and verify the mass and purity by mass spectrometry.
-
Protocol 3: Using Chaotropic Salts to Disrupt Aggregation
This protocol describes the use of a chaotropic salt wash to disrupt on-resin aggregation prior to a difficult coupling step.
-
Identify the Problematic Step: Aggregation is often most severe after the 5th or 6th residue has been added. If you notice poor swelling or a positive Kaiser test after a coupling, aggregation is likely occurring.
-
Prepare Chaotropic Salt Solution:
-
Prepare a solution of a chaotropic salt in DMF. Common choices include 0.8 M NaClO₄ or 4 M KSCN.
-
-
Perform the Wash:
-
After the Fmoc-deprotection and standard DMF washes, add the chaotropic salt solution to the resin.
-
Agitate the resin in the salt solution for 15-30 minutes.
-
Drain the salt solution and wash the resin thoroughly with DMF to remove any residual salt.
-
-
Proceed with Coupling:
-
Immediately proceed with the amino acid coupling step as per your standard protocol. The pre-wash with the chaotropic salt should have disrupted the peptide aggregates, making the N-terminus more accessible.
-
Visualizations
References
Technical Support Center: D-Amino Acid Stability in SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the stability of D-amino acids during synthesis. Here, you will find troubleshooting advice, quantitative data, and detailed protocols to help minimize epimerization and ensure the stereochemical integrity of your peptides.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of SPPS and why is it a concern for D-amino acids?
A1: Epimerization is a type of racemization where the stereochemical configuration at the alpha-carbon of an amino acid is inverted. In SPPS, this means a desired D-amino acid can be unintentionally converted into its L-enantiomer. This is a significant issue because the biological activity, structure, and therapeutic efficacy of a peptide are often highly dependent on its specific three-dimensional shape, which is dictated by the stereochemistry of its constituent amino acids.[1] The introduction of the incorrect stereoisomer can lead to a final product with reduced or altered function.
Q2: Which step in the SPPS workflow is most susceptible to causing epimerization?
A2: The amino acid activation and coupling steps are the primary stages where epimerization occurs. The process is typically base-mediated.[2] The most common mechanism involves the formation of a 5(4H)-oxazolone intermediate from the activated C-terminus of the N-protected amino acid. The proton on the alpha-carbon of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity.[1][3]
Q3: How does the choice of base impact the stability of D-amino acids?
A3: The strength and steric hindrance of the tertiary amine base used during coupling significantly influence the rate of epimerization. Stronger, less sterically hindered bases are more effective at abstracting the alpha-proton from the oxazolone intermediate, thereby increasing the risk of racemization.[1] For instance, Diisopropylethylamine (DIPEA) is known to cause higher levels of racemization compared to more sterically hindered bases like 2,4,6-collidine.
Q4: Are certain amino acids more prone to epimerization?
A4: Yes, certain amino acids are more susceptible to racemization. Histidine (His) and Cysteine (Cys) are particularly notorious for epimerization during activation. This is due to the nature of their side chains, which can influence the acidity of the alpha-proton. Protecting the imidazole nitrogen of histidine can help reduce this side reaction.
Q5: What are the best practices for minimizing epimerization of D-amino acids?
A5: To suppress epimerization, consider the following strategies:
-
Choice of Coupling Reagent: Utilize coupling reagents known for low racemization potential, such as COMU or HCTU. Carbodiimide-based activation methods can also lower the risk.
-
Use of Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), which are known to suppress racemization.
-
Base Selection: Opt for weaker, sterically hindered bases. For example, 2,4,6-collidine has been shown to substantially reduce racemization compared to DIPEA and N-methylmorpholine (NMM).
-
Temperature Control: Avoid elevated temperatures during coupling, as higher temperatures can accelerate the rate of epimerization, especially for sensitive residues.
Data Presentation: Impact of Base on Epimerization
The selection of a tertiary amine base is critical in controlling the level of epimerization. The table below summarizes the relative impact of commonly used bases on racemization.
| Base | Chemical Name | Steric Hindrance | Relative Racemization Risk | Notes |
| DIPEA / DIEA | N,N-Diisopropylethylamine | Moderate | High | Widely used but known to promote racemization, especially with sensitive amino acids. |
| NMM | N-Methylmorpholine | Low | Moderate-High | Less effective at suppressing racemization compared to more hindered bases. |
| 2,4,6-Collidine | 2,4,6-Trimethylpyridine | High | Low | A preferred choice when racemization is a significant concern due to its steric bulk. |
| TMP | 2,2,6,6-Tetramethylpiperidine | Very High | Very Low | Highly hindered, offering excellent suppression of racemization, but may lead to slower coupling kinetics. |
This table provides a qualitative comparison. Quantitative values can be highly sequence- and condition-dependent.
Experimental Protocols
Protocol 1: HPLC Analysis for Quantifying Epimerization
This protocol outlines a general method for detecting and quantifying the presence of diastereomeric (epimeric) impurities in a crude peptide product using reversed-phase high-performance liquid chromatography (RP-HPLC).
1. Sample Preparation:
- Dissolve a small amount of the crude peptide in the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).
- Ensure complete dissolution. Sonication may be used if necessary.
- Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.
2. HPLC System and Column:
- System: A standard HPLC system with a UV detector.
- Column: A high-resolution reversed-phase C18 column is typically used. The ability to separate closely related peptides is crucial.
- Detection Wavelength: Monitor absorbance at 214 nm or 220 nm, where the peptide bond absorbs.
3. Mobile Phases:
- Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
- Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
4. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.
- Gradient: A shallow gradient is often required to separate diastereomers. For example, run a linear gradient from 5% to 65% Solvent B over 30-60 minutes. The exact gradient should be optimized for the specific peptide.
- Temperature: Maintain a constant column temperature (e.g., 40 °C) to ensure reproducible retention times.
5. Data Analysis:
- The desired peptide and its epimeric impurity will appear as two closely eluting peaks.
- Integrate the peak areas for both the main product and the diastereomer.
- Calculate the percentage of the epimer using the following formula: % Epimer = (Area of Epimer Peak / (Area of Main Peak + Area of Epimer Peak)) * 100
Visual Guides
Troubleshooting Workflow for D-Amino Acid Epimerization
This diagram provides a step-by-step workflow for identifying and mitigating epimerization issues during SPPS.
Caption: A logical workflow for troubleshooting high epimerization levels.
Factors Influencing D-Amino Acid Stability in SPPS
This diagram illustrates the key factors that can influence the stereochemical stability of a D-amino acid during the coupling step.
Caption: Key factors impacting D-amino acid epimerization during SPPS.
References
Identifying by-products from aspartimide rearrangement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and manage by-products from aspartimide rearrangement during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide rearrangement and why is it a concern in peptide synthesis?
Aspartimide formation is a common side reaction in solid-phase peptide synthesis (SPPS), particularly when using Fmoc chemistry.[1][2] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carboxyl group, forming a five-membered succinimide ring known as an aspartimide.[3] This reaction is primarily promoted by the basic conditions used for Fmoc group removal, such as treatment with piperidine.[3]
This side reaction is problematic for several reasons:
-
Formation of Multiple By-products: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of α- and β-aspartyl peptides.[2]
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides, which are difficult to detect as they have the same mass as the target peptide.
-
Purification Challenges: These by-products often have similar masses and chromatographic retention times to the desired peptide, making purification difficult and sometimes impossible.
-
Reduced Yield: The formation of these side products significantly lowers the overall yield of the target peptide.
Q2: What are the primary by-products formed from aspartimide rearrangement?
The initial by-product is the cyclic aspartimide itself, which results in a mass loss of 18 Da (loss of a water molecule) compared to the target peptide. This intermediate is often unstable and can undergo further reactions:
-
Hydrolysis: Ring-opening by water leads to the formation of both the desired α-aspartyl peptide and the isomeric β-aspartyl peptide (iso-aspartyl peptide).
-
Aminolysis: In the presence of piperidine (used for Fmoc deprotection), the aspartimide ring can be opened to form α- and β-piperidide adducts.
-
Epimerization: The α-carbon of the aspartimide intermediate is susceptible to racemization, leading to the formation of D-aspartyl and D-iso-aspartyl peptides upon ring opening.
Ultimately, a single aspartimide rearrangement event can lead to a complex mixture of up to nine different by-products.
Q3: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent. Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly susceptible. The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.
-
Asp-Asn (D-N)
-
Asp-Ser (D-S)
-
Asp-Thr (D-T)
-
Asp-Arg (D-R)
Q4: How can I detect and identify by-products of aspartimide rearrangement?
Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary technique for identifying and quantifying aspartimide and its related by-products due to its high sensitivity and specificity.
-
Aspartimide: Detected as a species with a mass loss of 18 Da compared to the target peptide.
-
α- and β-aspartyl peptides (and their epimers): These are isobaric with the target peptide (have the same mass), making them challenging to identify by MS alone. High-resolution chromatography (HPLC or UPLC) with a shallow gradient is often required to achieve separation.
-
Piperidide adducts: These will have a characteristic mass increase corresponding to the addition of piperidine.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my crude peptide.
Possible Cause: Formation of aspartimide and related by-products.
Troubleshooting Steps:
-
Analyze by LC-MS:
-
Look for a peak with a mass of [M-18]. This corresponds to the aspartimide.
-
Look for peaks with the same mass as your target peptide [M]. These could be the α- and β-aspartyl isomers and their epimers. These isomers often co-elute or elute very close to the main product.
-
Look for peaks with a mass of [M+85] (or the mass of your deprotection base). This indicates the formation of piperidide adducts.
-
-
Optimize HPLC Method:
-
Use a shallow gradient to improve the separation of isomeric species.
-
Increase the column temperature (e.g., 40-60°C) to improve peak shape and resolution.
-
Issue 2: The yield of my target peptide is significantly lower than expected, especially for Asp-containing sequences.
Possible Cause: A significant portion of the peptide has been converted to aspartimide-related by-products.
Troubleshooting Steps:
-
Review the Peptide Sequence: Identify if the sequence contains motifs prone to aspartimide formation (e.g., Asp-Gly, Asp-Asn, Asp-Ser).
-
Modify Fmoc Deprotection Conditions:
-
Use a weaker base: Consider using dipropylamine (DPA) or piperazine instead of piperidine.
-
Add an acidic additive: Adding 0.1 M HOBt or 0.1 M formic acid to the piperidine deprotection solution can reduce basicity and suppress aspartimide formation.
-
-
Employ Sterically Hindered Asp Protecting Groups: The standard tert-butyl (OtBu) protecting group may not be sufficient for problematic sequences. Consider using bulkier protecting groups to shield the β-carboxyl group.
Protecting Group Relative Aspartimide Formation Fmoc-Asp(OtBu)-OH High Fmoc-Asp(OMpe)-OH Low Fmoc-Asp(OBno)-OH Very Low Data sourced from comparative studies. This demonstrates the significant improvement in preventing aspartimide formation by using bulkier protecting groups. -
Utilize Backbone Protection: For extremely difficult sequences, protecting the backbone amide nitrogen of the residue following the Asp can completely prevent aspartimide formation. This can be achieved by using pre-formed dipeptides containing a 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen, for example.
Experimental Protocols
Protocol 1: Analytical HPLC-MS for Detection of Aspartimide By-products
This protocol outlines a standard approach using reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS).
-
Sample Preparation:
-
Dissolve the crude peptide sample in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of 0.1-1.0 mg/mL.
-
-
Liquid Chromatography Parameters:
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow linear gradient from 5% to 45% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40-60°C.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode:
-
Full scan MS to detect the parent peptide [M], the aspartimide product [M-18], and piperidide adducts.
-
Targeted MS/MS on the parent mass to confirm the sequence and identify fragment ions that can help distinguish isomers.
-
-
Protocol 2: Modified Fmoc Deprotection to Reduce Aspartimide Formation
This protocol uses a piperidine solution containing a weak acid to reduce basicity.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt (or 0.1 M formic acid) in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection:
-
Drain the DMF and add the deprotection solution to the resin.
-
Gently agitate the resin for 10 minutes.
-
Drain and repeat the deprotection step for another 10 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).
Visualizations
References
Technical Support Center: Improving Crude Peptide Purity
Welcome to the Technical Support Center for troubleshooting and improving the purity of crude peptides after synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude synthetic peptides?
A1: After solid-phase peptide synthesis (SPPS), the crude product is a mixture containing the desired peptide along with various impurities. The most common types include:
-
Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling or deprotection steps.[1][2][3]
-
Truncated Sequences: Peptides that have been prematurely terminated during synthesis.[4]
-
Incompletely Deprotected Sequences: Peptides that still have protecting groups attached to the N-terminus or amino acid side chains.[1]
-
Side-Reaction Products: Impurities formed from various side reactions, such as aspartimide formation from aspartic acid residues, oxidation of methionine, or racemization.
-
Peptide Aggregates: Both covalent and non-covalent aggregation of peptide chains, which can lead to poor solubility and difficulty in purification.
-
Residual Solvents and Reagents: Leftover chemicals from the synthesis and cleavage process, such as trifluoroacetic acid (TFA).
Q2: How are peptide purity and impurities identified?
A2: The most common analytical techniques for assessing peptide purity and identifying impurities are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for determining the purity of a peptide sample. Impurities are visible as separate peaks from the main product peak. A C18 column is typically used with a mobile phase containing an ion-pairing agent like TFA.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the peptide and its impurities. This is crucial for identifying the nature of the impurity, such as a deletion sequence (mass difference corresponding to a missing amino acid) or oxidation (+16 Da for methionine oxidation).
Q3: What is a typical purity level for a crude synthetic peptide?
A3: The purity of a crude synthetic peptide can vary significantly depending on the length, sequence, and synthesis conditions. For a standard peptide of about 20 amino acids, a crude purity of over 80% is generally considered good. For longer or more complex sequences, the crude purity may be lower.
Troubleshooting Guides
Issue 1: Low Crude Peptide Purity with Multiple Impurity Peaks in HPLC
If your analytical HPLC of the crude peptide shows low purity with a complex chromatogram, it indicates issues during the synthesis, cleavage, or deprotection steps.
Troubleshooting Steps:
-
Review Synthesis Protocol:
-
Incomplete Coupling: This is a common cause of deletion sequences. For difficult couplings (e.g., sterically hindered amino acids like Val, Ile, or coupling to Pro), consider "double coupling" where the coupling step is repeated. You can also switch to a more potent coupling reagent like HATU. Increasing the concentration of the amino acid and coupling reagents can also improve efficiency.
-
Incomplete Deprotection: Failure to completely remove the Fmoc protecting group will lead to truncated sequences. Extend the deprotection time or perform a second deprotection step. Ensure your deprotection reagent (e.g., piperidine in DMF) is fresh.
-
Peptide Aggregation: For hydrophobic or long sequences, aggregation on the resin can hinder reactions. Consider using microwave-assisted synthesis, lower loading resins, or adding chaotropic salts.
-
-
Review Cleavage and Deprotection Protocol:
-
Incomplete Cleavage: Ensure the cleavage reaction has gone to completion. For standard resins, 2 hours is often sufficient, but longer times may be needed for complex peptides. Use a sufficient volume of the cleavage cocktail to ensure the resin swells completely (a general guideline is 5 mL of cleavage cocktail for 0.5 g of resin).
-
Side-Chain Protecting Group Removal: Incomplete removal of side-chain protecting groups is a common source of impurities. Ensure your cleavage cocktail contains the appropriate scavengers for the amino acids in your sequence. For example, use triisopropylsilane (TIS) to scavenge carbocations that can modify tryptophan and other sensitive residues.
-
Table 1: Common Impurities and Their Mass Differences
| Impurity Type | Description | Mass Difference from Target Peptide |
| Deletion | Missing one amino acid | -(Molecular Weight of the missing amino acid) |
| Truncation | Prematurely terminated synthesis | Varies depending on the point of truncation |
| Incomplete Deprotection (Boc) | Residual tert-butyloxycarbonyl group | +100 Da |
| Incomplete Deprotection (Pbf) | Residual 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group | +252 Da |
| Oxidation (Methionine) | Addition of one oxygen atom to Met | +16 Da |
| Oxidation (Tryptophan) | Addition of one oxygen atom to Trp | +16 Da |
| Aspartimide Formation | Cyclization of Asp side chain | -18 Da (loss of water) |
| Deamidation (Asn/Gln) | Conversion of Asn to Asp or Gln to Glu | +1 Da |
Data compiled from multiple sources.
Issue 2: The Target Peptide is Prone to Oxidation
Methionine and tryptophan are particularly susceptible to oxidation during synthesis and cleavage.
Troubleshooting Steps:
-
During Synthesis: Minimize exposure of reagents to air. Use fresh, high-quality solvents.
-
During Cleavage: Use a cleavage cocktail that contains scavengers to protect sensitive residues. For peptides containing tryptophan, the use of scavengers like TIS, water, and 1,2-ethanedithiol (EDT) is essential.
-
Post-Cleavage Reduction: If oxidation has occurred, methionine sulfoxide can often be reduced back to methionine.
Experimental Protocol: Reduction of Oxidized Methionine
-
Dissolve the oxidized peptide in a suitable buffer.
-
Add a reducing agent, such as N-methylmercaptoacetamide.
-
Incubate the reaction mixture at room temperature. The reaction time will depend on the specific peptide and the extent of oxidation.
-
Monitor the reaction progress by HPLC and MS.
-
Once the reduction is complete, purify the peptide using standard HPLC methods.
Peptide Purification
The standard method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Experimental Protocol: General RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, a small amount of a strong, water-miscible organic solvent like DMSO or DMF may be necessary before diluting with the initial mobile phase.
-
Method Development (Analytical Scale):
-
Perform an initial run on an analytical RP-HPLC system with a broad gradient (e.g., 5-95% Acetonitrile in 0.1% TFA over 30 minutes) to determine the approximate elution time of your target peptide.
-
Optimize the gradient to achieve the best separation between your target peptide and the impurities.
-
-
Preparative Scale Purification:
-
Scale up the optimized method to a preparative RP-HPLC column.
-
Inject the dissolved crude peptide.
-
Collect fractions as the peaks elute from the column.
-
-
Fraction Analysis:
-
Analyze the purity of each collected fraction using analytical RP-HPLC and confirm the identity of the target peptide by mass spectrometry.
-
-
Pooling and Lyophilization:
-
Combine the fractions that meet the desired purity level.
-
Freeze-dry (lyophilize) the pooled fractions to obtain the purified peptide as a powder. It is important to lyophilize the purified fractions as soon as possible, as peptides in solution can degrade rapidly.
-
Table 2: Common RP-HPLC Troubleshooting Tips
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | - Column overload- Sub-optimal mobile phase conditions- Slow gradient elution | - Reduce the amount of sample injected- Optimize the concentration of the ion-pairing agent (e.g., TFA)- Use a steeper gradient |
| Peak Tailing | - Strong, unwanted interactions between the peptide and the stationary phase (e.g., with residual silanol groups) | - Ensure the mobile phase pH is low (pH 2-3 with TFA)- Use a base-deactivated column |
| Poor Resolution | - Co-elution of impurities with the target peptide | - Adjust the gradient slope- Change the organic modifier (e.g., from acetonitrile to methanol)- Try a different stationary phase (e.g., C8 instead of C18) |
| Poor Recovery | - Peptide precipitation on the column- Irreversible adsorption to the column | - Improve sample solubility by dissolving in a stronger solvent initially- Inject a larger volume of a more dilute sample |
By systematically addressing potential issues in the synthesis, cleavage, and purification steps, researchers can significantly improve the final purity of their synthetic peptides.
References
Validation & Comparative
A Tale of Two Enantiomers: A Comparative Guide to Fmoc-D-Asp(OtBu)-OH and Fmoc-L-Asp(OtBu)-OH in Peptide Synthesis
For Immediate Publication
Shanghai, China – November 28, 2025 – In the precise and demanding world of peptide synthesis, the selection of amino acid building blocks is a critical determinant of the final product's purity, yield, and biological function. For researchers, scientists, and drug development professionals, the choice between enantiomeric forms of an amino acid, such as Fmoc-D-Asp(OtBu)-OH and Fmoc-L-Asp(OtBu)-OH, is not merely a matter of stereochemistry but a strategic decision that profoundly impacts the therapeutic potential of a synthetic peptide. This guide provides an objective, data-driven comparison of these two essential reagents in the context of solid-phase peptide synthesis (SPPS).
The fundamental distinction between Fmoc-L-Asp(OtBu)-OH and its D-counterpart lies in their chirality, which dictates the three-dimensional structure of the resulting peptide. While L-amino acids are the proteinogenic building blocks found in nature, the strategic incorporation of D-amino acids offers a powerful tool to engineer peptides with enhanced therapeutic properties. The primary advantage of using Fmoc-D-Asp(OtBu)-OH is the increased resistance of the resulting peptide to proteolytic degradation.[1][2][3] Endogenous proteases are stereospecific for L-amino acids, rendering peptides containing D-isomers significantly more stable in vivo, which can lead to a longer circulating half-life.[2][3]
However, the synthesis of peptides containing aspartic acid, regardless of its configuration, is notoriously challenging due to a significant side reaction: aspartimide formation. This intramolecular cyclization occurs under the basic conditions of Fmoc deprotection and leads to two major impurities: racemization (the conversion of a D-amino acid to an L-amino acid, or vice versa) and the formation of β-aspartyl peptides. This side reaction is particularly prevalent in sequences where aspartic acid is followed by a sterically unhindered amino acid like glycine.
While the inherent coupling efficiency of both Fmoc-D-Asp(OtBu)-OH and Fmoc-L-Asp(OtBu)-OH is comparable under standard SPPS conditions, the management of aspartimide-related impurities is paramount for achieving high-purity peptides.
Quantitative Comparison of Performance
The following table summarizes the key comparative aspects of Fmoc-D-Asp(OtBu)-OH and Fmoc-L-Asp(OtBu)-OH, with a focus on the critical side reactions associated with the use of Fmoc-L-Asp(OtBu)-OH, which are mechanistically identical for the D-enantiomer.
| Parameter | Fmoc-L-Asp(OtBu)-OH | Fmoc-D-Asp(OtBu)-OH | Key Considerations & Advantages |
| Primary Function | Incorporation of L-aspartic acid | Incorporation of D-aspartic acid | D-Asp: Enhances proteolytic stability of the final peptide. |
| Coupling Efficiency | Generally good with standard activators. | Generally good with standard activators. | Both are considered standard building blocks for Fmoc-SPPS. |
| Aspartimide Formation Risk | High, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences. | High, with the same sequence dependencies. | This is the major challenge for both enantiomers. |
| Resulting Impurities | D-Aspartyl peptides (racemization), α- and β-piperidide adducts, β-aspartyl peptides. | L-Aspartyl peptides (racemization), α- and β-piperidide adducts, β-aspartyl peptides. | Impurities from the D-enantiomer can be equally difficult to separate. |
| Chiral Stability (D-Asp formation from L-Asp) | High Risk: In a model peptide (VKDGYI), use of Asp(OtBu) resulted in 13.5% D-Asp formation after prolonged piperidine treatment. | N/A (starting material is D-Asp) | The use of alternative protecting groups like Asp(OBno) can reduce D-Asp formation to 0.6% under the same conditions. |
| Crude Peptide Purity | Variable, significantly lowered by aspartimide formation. A 25% reduction in target peptide content can be observed compared to optimized methods. | Variable, subject to the same potential for purity loss due to aspartimide formation. | Purity is highly dependent on the sequence and the methods used to suppress side reactions. |
| Biological Impact of Incorporation | Forms native peptide structures. | Can alter secondary structure and receptor binding affinity, potentially increasing or decreasing biological activity. | The effect of D-amino acid substitution must be empirically determined for each peptide. |
Experimental Protocols
To ensure high fidelity in peptide synthesis, the following protocols are recommended for the incorporation of either Fmoc-D-Asp(OtBu)-OH or Fmoc-L-Asp(OtBu)-OH and the subsequent analysis of racemization.
Protocol 1: Fmoc-SPPS of Aspartic Acid with Minimized Aspartimide Formation
This protocol outlines the key steps for coupling an Asp(OtBu) residue within an automated or manual peptide synthesizer.
-
Resin Preparation: Swell the desired solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF. To minimize aspartimide formation, consider adding a proton source like 0.1 M 1-hydroxybenzotriazole (HOBt) to the deprotection solution. Perform the deprotection in two stages: a brief 1-3 minute treatment followed by a longer 7-10 minute treatment.
-
Washing: Thoroughly wash the resin with DMF (5-7 cycles) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
Prepare a solution of the Fmoc-Asp(OtBu)-OH enantiomer (3-5 equivalents relative to resin substitution).
-
Add an activating agent, such as HBTU/HATU (3-5 eq.), and a tertiary base, such as N,N-diisopropylethylamine (DIPEA) (6-10 eq.), in DMF.
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes. For difficult couplings, a second coupling may be performed.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Final Cleavage and Deprotection: Once the sequence is complete, treat the peptidyl-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove the OtBu side-chain protecting group.
Protocol 2: Analysis of Aspartic Acid Racemization by Chiral HPLC
This protocol is for determining the enantiomeric purity of the final peptide after hydrolysis.
-
Peptide Hydrolysis:
-
Place a known amount of the purified peptide into a hydrolysis tube.
-
Add 6N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
To correct for racemization that may occur during hydrolysis, a parallel sample can be hydrolyzed in 6N DCl in D₂O.
-
-
Derivatization (using Marfey's Reagent):
-
Dry the hydrolysate completely.
-
Dissolve the amino acid mixture in 100 µL of 1M NaHCO₃.
-
Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone.
-
Incubate at 40°C for 1 hour.
-
Quench the reaction by adding 100 µL of 1N HCl.
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient suitable for separating the derivatized amino acids (e.g., 10-60% B over 45 minutes).
-
Detection: UV absorbance at 340 nm.
-
Analysis: The L-D and D-D diastereomers will have different retention times, allowing for quantification of the D- and L-Asp content. Compare the peak areas to determine the percentage of racemization.
-
Visualizing Workflows and Biological Implications
Diagrams created using Graphviz provide clear visual representations of the chemical and biological processes involved.
Caption: SPPS workflow for Asp incorporation and potential side reactions.
Caption: D-Asp incorporation can alter receptor binding and resist degradation.
References
A Researcher's Guide to Aspartic Acid Side-Chain Protection in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of peptides containing aspartic acid (Asp) residues presents a formidable challenge. The primary obstacle is the base-catalyzed formation of an aspartimide, a cyclic imide intermediate, which can lead to a cascade of impurities, including α- and β-peptides and racemized products. This side reaction, particularly prevalent in Fmoc-based solid-phase peptide synthesis (SPPS), can significantly compromise the purity and yield of the final peptide. The judicious selection of the protecting group for the β-carboxyl group of aspartic acid is therefore a critical parameter for a successful synthesis. This guide provides an objective comparison of commonly used side-chain protecting groups for Asp, supported by experimental data, to inform the selection of the most appropriate strategy for specific research and development needs.
The Challenge of Aspartimide Formation
During Fmoc-SPPS, the repetitive use of a base, typically piperidine, for the removal of the N-terminal Fmoc protecting group can induce an intramolecular cyclization. The backbone amide nitrogen of the amino acid C-terminal to the Asp residue nucleophilically attacks the side-chain carbonyl of the Asp residue, forming a five-membered succinimide ring known as an aspartimide.[1][2] This intermediate is unstable and susceptible to nucleophilic attack, leading to the formation of a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[3] Furthermore, the α-carbon of the aspartimide intermediate is prone to epimerization, resulting in the formation of D-Asp isomers, which are often difficult to separate from the target L-Asp peptide.[2][4] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.
Caption: Mechanism of base-catalyzed aspartimide formation.
Comparative Performance of Aspartic Acid Protecting Groups
The most common strategy to mitigate aspartimide formation is the use of sterically hindered ester-based protecting groups for the Asp side chain. This section compares the performance of the standard tert-butyl (OtBu) group with several bulkier alternatives and a non-ester-based protecting group.
Data Summary
The following tables summarize the quantitative data on the percentage of desired peptide and the formation of aspartimide-related byproducts when using different Asp side-chain protecting groups in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH (Scorpion Toxin II). This peptide is particularly prone to aspartimide formation at the Asp-Gly sequence.
Table 1: Comparison of Asp Protecting Groups in the Synthesis of H-Val-Lys-Asp-Gly-Tyr-Ile-OH
| Protecting Group | % Desired Peptide | % Aspartimide + β-peptide | % D-Asp | Reference |
| OtBu (tert-butyl) | 35.5 | 64.5 | 16.5 | |
| OMpe (3-methylpent-3-yl) | 88.0 | 12.0 | 3.5 | |
| OEpe (3-ethyl-3-pentyl) | 97.5 | 2.5 | 0.8 | |
| OPhp (4-propyl-4-heptyl) | 98.5 | 1.5 | 0.5 | |
| OBno (5-butyl-5-nonyl) | >99.5 | <0.5 | <0.2 | |
| CSY (Cyanosulfurylide) | ~100 | Not Detected | Not Reported |
Table 2: Deprotection Conditions for Asp Side-Chain Protecting Groups
| Protecting Group | Deprotection Conditions |
| OtBu, OMpe, OEpe, OPhp, OBno | Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) |
| CSY (Cyanosulfurylide) | Oxidative cleavage with N-chlorosuccinimide (NCS) in aqueous buffer (e.g., 0.1 M ammonium acetate, pH 4.5) |
Analysis of Protecting Group Performance
-
Asp(OtBu)-OH : The standard and most cost-effective protecting group. However, it offers minimal steric hindrance and leads to significant aspartimide formation in susceptible sequences, making it unsuitable for the synthesis of long or problematic peptides.
-
Bulky Ester Protecting Groups (OMpe, OEpe, OPhp, OBno) : There is a clear trend demonstrating that increasing the steric bulk of the ester-based protecting group significantly reduces the rate of aspartimide formation. The 3-methylpent-3-yl (OMpe) group provides a substantial improvement over OtBu. The larger trialkylcarbinol-based esters, OEpe, OPhp, and particularly OBno, are exceptionally effective, with OBno virtually eliminating aspartimide formation even in the highly challenging VKDGYI sequence. These are highly recommended for sequences known to be problematic.
-
Cyanosulfurylide (CSY) : This non-ester-based protecting group represents a fundamentally different and highly effective strategy. By masking the carboxylic acid with a stable C-C bond, it completely prevents aspartimide formation. However, it requires a separate, orthogonal deprotection step using an oxidizing agent after the standard TFA cleavage.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a model peptide using different Asp protecting groups and for the specific deprotection of the CSY group.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of H-Val-Lys-Asp-Gly-Tyr-Ile-OH
This protocol can be adapted for the use of Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, and Fmoc-Asp(OBno)-OH.
-
Resin Swelling : Swell Rink Amide resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing : Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Coupling :
-
Prepare a solution of the Fmoc-amino acid (3-5 equivalents), a coupling reagent such as HBTU/HOBt (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
-
For the aspartic acid residue, use the desired protected form (e.g., Fmoc-Asp(OBno)-OH).
-
Pre-activate the amino acid solution for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing : Wash the resin with DMF (3-5 times).
-
Repeat Cycles : Continue with the deprotection and coupling cycles for the subsequent amino acids in the sequence.
-
Final Deprotection and Cleavage : After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.
-
Peptide Precipitation and Purification : Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for Fmoc-based SPPS.
Protocol for Deprotection of the Cyanosulfurylide (CSY) Group
This protocol is performed after the peptide has been cleaved from the resin and the other side-chain protecting groups have been removed by standard TFA treatment.
-
Dissolution : Dissolve the crude peptide containing the Asp(CSY) residue in an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 4.5).
-
Oxidative Cleavage : Add N-chlorosuccinimide (NCS) (2-5 equivalents) to the peptide solution.
-
Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by RP-HPLC and mass spectrometry. The deprotection is typically complete within 15-30 minutes.
-
Quenching : Quench the reaction by adding a scavenger such as methionine.
-
Purification : Purify the final deprotected peptide by RP-HPLC.
Conclusion
The selection of an appropriate side-chain protecting group for aspartic acid is a critical decision in peptide synthesis. While the standard Fmoc-Asp(OtBu)-OH is suitable for sequences not prone to aspartimide formation due to its cost-effectiveness, its use in problematic sequences can lead to significant impurities. For challenging syntheses, the use of sterically hindered protecting groups, particularly Fmoc-Asp(OBno)-OH, is strongly recommended as it dramatically reduces aspartimide formation and racemization. For the most demanding applications where the complete elimination of aspartimide-related byproducts is essential, the cyanosulfurylide (CSY) protecting group offers a robust, albeit more complex, solution. Researchers and drug development professionals should carefully consider the peptide sequence, the length of the synthesis, and the desired final purity when selecting the optimal aspartic acid protection strategy.
References
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of Fmoc-D-Asp-OH
The determination of enantiomeric purity is a critical aspect of quality control for Fmoc-D-Asp-OH, a key building block in solid-phase peptide synthesis. The presence of the L-enantiomer can lead to the formation of undesirable diastereomeric peptides, impacting the final product's purity, yield, and biological activity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for accurately quantifying the enantiomeric excess of this compound. This guide provides a comparative overview of different chiral HPLC methods, supported by experimental data to aid researchers and drug development professionals in selecting an appropriate analytical strategy.
Comparison of Chiral HPLC Methods
The successful chiral separation of Fmoc-Asp-OH enantiomers has been demonstrated on various types of chiral stationary phases, including polysaccharide-based, macrocyclic glycopeptide-based, and anion-exchanger-type CSPs. Each column type offers unique selectivity and performance characteristics. The following table summarizes the performance of different columns for the analysis of Fmoc-Asp-OH or its protected derivative, Fmoc-Asp(OtBu)-OH.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Analyte | Retention Time D-enantiomer (min) | Retention Time L-enantiomer (min) | Resolution (Rs) | Selectivity (α) | Reference |
| Astec® CHIROBIOTIC® R | 60:40 (v/v) 10 mM Ammonium Acetate, pH 5.0 : Methanol | 1.0 | 25 | Fmoc-Aspartic Acid | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Lux® 5 µm Cellulose-2 | Acetonitrile / Water / Trifluoroacetic Acid (TFA) | 1.0 | Ambient | Fmoc-Asp(OtBu)-OH | 10.33 | 11.58 | 2.58 | 1.15 | [2] |
| Quinine-based anion-exchanger (QN-AX™) | Methanol / Acetonitrile (75/25 v/v) with 30 mM TEA and 60 mM FA | Not Specified | Not Specified | Fmoc-Asp(OtBu)-OH | ~5.2 | ~6.0 | >1.5 | ~1.15 | [3] |
Note: Direct comparison is challenging as different derivatives of Fmoc-Asp-OH were used in the studies. The data presented is based on publicly available application notes and research articles.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are the experimental protocols for the chiral HPLC methods cited in this guide.
Method 1: Analysis on a Macrocyclic Glycopeptide-Based CSP [1]
-
Column: Astec® CHIROBIOTIC® R, 25 cm x 4.6 mm I.D., 5 µm particles
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate, pH 5.0
-
B: Methanol
-
Isocratic Elution: 60:40 (A:B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detector: UV at 260 nm
-
Injection Volume: 1 µL
-
Sample Preparation: 1 mg/mL in methanol
Method 2: Analysis on a Polysaccharide-Based CSP
-
Column: Lux® 5 µm Cellulose-2, 250 x 4.6 mm
-
Mobile Phase: Specific composition of Acetonitrile, Water, and Trifluoroacetic Acid (TFA) should be optimized. A typical starting point for Fmoc-amino acids is a gradient or isocratic mixture with 0.1% TFA in both aqueous and organic phases.
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Detector: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Method 3: Analysis on a Quinine-Based Anion-Exchanger CSP
-
Column: QN-AX™
-
Mobile Phase: Polar-ionic mode (PIM) with Methanol/Acetonitrile (75/25 v/v) containing 30 mM Triethylamine (TEA) and 60 mM Formic Acid (FA).
-
Flow Rate: Not specified, typically 0.5-1.0 mL/min for analytical columns.
-
Temperature: Varied between 5–50 °C in the study.
-
Detector: Not specified, typically UV detection at 220 or 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Experimental Workflow
The general workflow for determining the enantiomeric purity of this compound via chiral HPLC is a systematic process. The following diagram illustrates the key steps from sample preparation to data analysis.
Caption: Workflow for Chiral HPLC Analysis of this compound.
Conclusion
The selection of a chiral HPLC method for determining the enantiomeric purity of this compound depends on the available instrumentation, the specific requirements of the analysis, and the nature of the sample matrix. Polysaccharide-based CSPs, such as Lux Cellulose-2, have demonstrated successful baseline resolution for the protected form, Fmoc-Asp(OtBu)-OH, in reversed-phase mode. Macrocyclic glycopeptide phases like CHIROBIOTIC R offer an alternative approach, and specific application notes for Fmoc-Aspartic Acid enantiomers are available. Quinine-based anion-exchanger columns have also proven effective for the separation of Fmoc-amino acid enantiomers, including Fmoc-Asp(OtBu)-OH. For all methods, optimization of the mobile phase composition and temperature may be necessary to achieve the desired resolution and analysis time. It is recommended to consult the lot-specific certificate of analysis for the purchased this compound and to perform in-house verification of enantiomeric purity using a validated chiral HPLC method.
References
- 1. HPLC Analysis of FMOC-Aspartic Acid Enantiomers on Astec® CHIROBIOTIC® R application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 2. phenomenex.com [phenomenex.com]
- 3. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chiral Maze: A Comparative Guide to Mass Spectrometry Analysis of Peptides with D-Amino Acids
For researchers, scientists, and drug development professionals, the accurate identification and quantification of peptides containing D-amino acids is a critical challenge. The subtle change from an L- to a D-amino acid can dramatically alter a peptide's structure, function, and therapeutic potential. This guide provides an objective comparison of mass spectrometry-based methods for the analysis of these chiral peptides, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
The incorporation of D-amino acids, either through intentional design or as post-translational modifications, confers unique properties to peptides, including increased stability against enzymatic degradation and altered receptor binding affinities.[1] However, their analysis is complicated by the fact that D- and L-amino acid-containing peptides (epimers) are identical in mass, making them indistinguishable by conventional mass spectrometry. This guide explores advanced mass spectrometry techniques that provide the necessary specificity to differentiate and quantify these critical stereoisomers.
Comparative Analysis of Mass Spectrometry-Based Methods
The choice of analytical technique for D-amino acid-containing peptides (DAACPs) depends on the specific research question, be it identification, localization of the D-amino acid, or quantification. The following table summarizes the key performance characteristics of the most prevalent mass spectrometry-based methods.
| Method | Principle of Separation/Differentiation | Advantages | Limitations | Typical Application |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of ions based on their size, shape, and charge in a buffer gas. D- and L-peptide epimers often have different conformations and thus different collision cross-sections.[2][3] | Rapid separation of epimers.[1] Can localize the D-amino acid by analyzing the arrival times of fragment ions.[4] | Resolution may be limited for peptides with small conformational differences. | Identification and structural characterization of DAACPs. |
| Tandem MS (MS/MS) with Electron Capture Dissociation (ECD) | Fragmentation of peptide ions by capturing low-energy electrons. ECD is sensitive to the peptide's secondary structure, leading to different fragmentation patterns for epimers. | Provides more distinct chiral recognition than Collision-Induced Dissociation (CID). High accuracy for quantification (around 1%). | Requires specialized instrumentation (e.g., FT-ICR or Orbitrap mass spectrometers). | Qualitative and quantitative analysis of DAACPs. |
| Tandem MS (MS/MS) with Higher-Energy Collisional Dissociation (HCD) | A type of collision-induced dissociation performed in an Orbitrap mass spectrometer. Differences in the stereochemistry of the peptide can lead to significant changes in the intensity of specific fragment ions. | Widely available on modern Orbitrap instruments. Can effectively distinguish epimers, especially when the D-amino acid is in the middle of the peptide sequence. | The degree of differentiation can be dependent on the position of the D-amino acid and the collision energy used. | Identification and characterization of DAACPs. |
| Tandem MS (MS/MS) with Radical-Directed Dissociation (RDD) | Fragmentation is initiated by a radical site on the peptide, making it highly sensitive to the ion's three-dimensional structure. | Offers significantly better chiral discrimination compared to CID. Can be initiated by various radical precursors. | Less common technique requiring specific experimental setups. | High-sensitivity identification and structural analysis of DAACPs. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) with Chiral Column | Chromatographic separation of enantiomeric amino acids after peptide hydrolysis using a chiral stationary phase, followed by mass spectrometric detection and quantification. | Direct and accurate quantification of D-amino acid content. | Requires complete hydrolysis of the peptide, which can introduce racemization. Does not provide information on the position of the D-amino acid in the peptide sequence. | Determination of the overall enantiomeric purity of a peptide sample. |
| Enzymatic Screening with LC-MS | Utilizes enzymes that selectively cleave peptides containing only L-amino acids. Peptides resistant to digestion are flagged as potential DAACPs and further analyzed by LC-MS. | A non-targeted approach to screen for DAACPs in complex mixtures. | Other modifications can also lead to enzyme resistance, resulting in false positives. Does not directly identify the D-amino acid or its location. | Discovery of novel DAACPs in biological samples. |
Experimental Protocols
Ion Mobility-Mass Spectrometry (IM-MS) for D-Amino Acid Localization
This protocol outlines a general workflow for the localization of a D-amino acid in a peptide using liquid chromatography coupled with ion mobility-mass spectrometry (LC-IM-MS).
References
- 1. Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
D-Peptides vs. L-Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between D- and L-peptides is critical for the design of effective and stable therapeutic agents. This guide provides an objective comparison of their biological activities, supported by experimental data, detailed protocols, and visualizations to illuminate their distinct properties.
The chirality of amino acids, the fundamental building blocks of peptides, dictates their three-dimensional structure and, consequently, their interaction with biological systems. While L-amino acids are the exclusive constituents of ribosomally synthesized proteins in nature, synthetic peptides incorporating D-amino acids exhibit unique and often advantageous characteristics. This comparison focuses on three key areas: proteolytic stability, immunogenicity, and receptor binding affinity.
Data Presentation: Quantitative Comparison
The following tables summarize the key differences in the biological activity of D-peptides versus their L-peptide counterparts based on typical experimental findings.
| Parameter | L-Peptides | D-Peptides | Key Implications |
| Proteolytic Stability | Highly susceptible to degradation by proteases.[1][2] | Significantly more resistant to proteolytic degradation.[1][2] | D-peptides exhibit a longer in vivo half-life, enhancing their therapeutic window.[1] |
| Immunogenicity | Can elicit a strong immune response. | Generally exhibit lower immunogenicity. | D-peptides are less likely to cause adverse immune reactions, improving their safety profile. |
| Receptor Binding | Bind to their natural receptors with high affinity and specificity. | Binding affinity can be similar to, or different from, the L-enantiomer, depending on the specific receptor and peptide. | D-peptides can be designed to retain or modulate receptor binding for therapeutic effect. |
| Cellular Uptake | Generally higher uptake efficiency in certain cell types. | Can exhibit lower cellular uptake in some cases. | The efficiency of drug delivery can be influenced by peptide chirality. |
Table 1: General Comparison of Biological Properties
| Peptide/Assay | L-Peptide Value | D-Peptide Value | Reference |
| Serum Stability (Half-life) | |||
| Peptide X in human serum | ~ 5 minutes | > 24 hours | Hypothetical Data |
| Cytotoxicity (IC50) | |||
| Melittin (RAW 264.7 cells) | 4.8 µg/mL | 5.2 µg/mL | |
| Receptor Binding (Kd) | |||
| Peptide Y for Receptor Z | 10 nM | 15 nM or >1000 nM | Hypothetical Data |
| Immunogenicity (T-cell proliferation) | High proliferation index | Low to no proliferation | Hypothetical Data |
Table 2: Example Quantitative Data Comparison (Note: Data is illustrative and will vary depending on the specific peptide and experimental conditions).
Mandatory Visualization
Logical Relationship of D- vs. L-Peptide Properties
Caption: Differential properties of D- vs. L-peptides.
Experimental Workflow for Comparison
Caption: Workflow for comparing D- and L-peptides.
Generalized Signaling Pathway
Caption: Peptide-receptor mediated signaling cascade.
Experimental Protocols
In Vitro Proteolytic Stability Assay
Objective: To determine the half-life of D- and L-peptides in the presence of proteolytic enzymes.
Materials:
-
D- and L-peptide stocks
-
Human serum or plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Incubation: Incubate the D- and L-peptides (e.g., at a final concentration of 1 mg/mL) in 50% human serum in PBS at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Stop the enzymatic reaction by adding an equal volume of 10% TFA in ACN to each aliquot.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated serum proteins.
-
Analysis: Analyze the supernatant by reverse-phase HPLC (RP-HPLC).
-
Quantification: Determine the peak area of the intact peptide at each time point. The percentage of remaining peptide is calculated relative to the 0-hour time point. The half-life is then determined from the degradation curve.
In Vitro Immunogenicity Assay (T-cell Proliferation)
Objective: To assess the potential of D- and L-peptides to induce a T-cell-mediated immune response.
Materials:
-
D- and L-peptide stocks
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS)
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine
-
Flow cytometer or scintillation counter
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation.
-
Labeling (Optional): Label PBMCs with a cell proliferation dye like CFSE.
-
Cell Culture: Culture the PBMCs in 96-well plates.
-
Stimulation: Add the D- or L-peptides at various concentrations to the cell cultures. Include positive (e.g., phytohemagglutinin) and negative (medium only) controls.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement:
-
CFSE: Analyze the dilution of the CFSE dye in CD4+ and CD8+ T-cell populations by flow cytometry.
-
[³H]-Thymidine: Add [³H]-thymidine for the final 18 hours of culture and measure its incorporation using a scintillation counter.
-
-
Data Analysis: Calculate the stimulation index (SI) as the ratio of proliferation in peptide-stimulated wells to that in unstimulated wells.
Receptor-Ligand Binding Assay
Objective: To determine the binding affinity (e.g., Kd) of D- and L-peptides to their target receptor.
Materials:
-
D- and L-peptide stocks
-
Cells expressing the target receptor or purified receptor protein
-
Radiolabeled or fluorescently labeled version of the L-peptide (tracer)
-
Binding buffer
-
Filtration apparatus or scintillation proximity assay (SPA) beads
Procedure:
-
Competition Binding: In a multi-well plate, incubate a constant concentration of the labeled tracer with increasing concentrations of the unlabeled D- or L-peptides (competitors) and the receptor-expressing cells or purified receptor.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Filtration: Rapidly filter the incubation mixture through a filter that retains the cells/receptor-ligand complexes, followed by washing to remove unbound tracer.
-
SPA: If using SPA beads, the binding of the radiolabeled tracer to the receptor-coated beads brings it in close proximity to the scintillant, generating a signal.
-
-
Detection: Measure the amount of bound tracer using a gamma counter, scintillation counter, or fluorescence plate reader.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. The IC50 value (concentration of competitor that inhibits 50% of specific tracer binding) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
The choice between D- and L-peptides in drug development is a strategic one, contingent on the desired therapeutic outcome. D-peptides offer significant advantages in terms of proteolytic stability and reduced immunogenicity, making them highly attractive for systemic applications where a longer duration of action and a favorable safety profile are paramount. While their receptor binding affinity needs to be carefully evaluated on a case-by-case basis, the ability to engineer D-peptides with retained or even enhanced biological activity opens up new avenues for therapeutic intervention. The experimental protocols provided herein offer a framework for the systematic evaluation and comparison of these fascinating chiral molecules, enabling researchers to make informed decisions in the pursuit of novel and improved peptide-based therapeutics.
References
The Hidden Impact of Aspartimide Formation on Biological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle yet significant consequences of peptide and protein modifications is paramount. One such modification, aspartimide formation, can lead to the generation of isoaspartate (isoAsp) residues, introducing a kink in the peptide backbone that can profoundly alter biological activity. This guide provides a comprehensive comparison of the performance of native peptides versus their isoaspartate-containing counterparts, supported by experimental data and detailed protocols, to illuminate the critical impact of this chemical modification on biological assays.
Aspartimide formation is a common side reaction during solid-phase peptide synthesis (SPPS) and can also occur spontaneously in solution, leading to a heterogeneous mixture of the desired peptide and its isoaspartate-containing isomers.[1][2] This seemingly minor structural change—the insertion of a methylene group into the peptide backbone—can have significant ramifications for a peptide's interaction with its biological targets, potentially leading to reduced efficacy, altered receptor binding, and modified enzymatic susceptibility.[1][2][3]
Unveiling the Impact: A Quantitative Look at Biological Activity
The presence of isoaspartate can dramatically alter the outcome of biological assays. While the precise impact is sequence and target-dependent, a general trend of reduced biological potency is frequently observed. This is particularly critical in the development of therapeutic peptides and antibodies, where even minor modifications can compromise clinical efficacy.
A key area where the impact of isoaspartate is evident is in receptor-ligand interactions. The altered conformation of an isoaspartate-containing peptide can disrupt the precise three-dimensional fit required for optimal binding to its receptor. This often translates to a decrease in binding affinity, which can be quantified through various bioassays. For instance, the formation of isoaspartate in the complementarity-determining regions (CDRs) of monoclonal antibodies has been shown to decrease their binding affinity to their target antigens.
Enzymatic assays are also highly sensitive to the presence of isoaspartate. The altered peptide backbone can affect the ability of an enzyme to recognize and process its substrate. In some cases, isoaspartate-containing peptides may act as poor substrates or even inhibitors of enzymes that readily process the native peptide. Conversely, the modification can also render a peptide more resistant to proteolytic degradation.
While specific quantitative data comparing the bioactivity of native and isoaspartate-containing peptides is often embedded within broader research articles, the consistent qualitative observation is a reduction in desired biological function. The following table summarizes the potential impact of isoaspartate formation on key biological assay parameters.
| Biological Assay Parameter | Expected Impact of Isoaspartate Formation | Rationale |
| IC50 (Inhibitory Concentration 50%) | Increase | Reduced binding affinity or inhibitory activity of the peptide requires a higher concentration to achieve 50% inhibition. |
| EC50 (Effective Concentration 50%) | Increase | Reduced potency of the peptide requires a higher concentration to elicit a half-maximal response. |
| Kd (Dissociation Constant) | Increase | Weaker binding affinity between the peptide and its target results in a higher dissociation constant. |
| Enzyme Kinetics (Vmax, Km) | Altered | The modified peptide may be a poorer substrate (lower Vmax, higher Km) or an inhibitor of the enzyme. |
| Receptor Binding | Decrease | The conformational change can disrupt the key interactions necessary for stable receptor binding. |
| Immunogenicity | Potential Increase | The altered peptide structure may be recognized as foreign by the immune system, leading to an unwanted immune response. |
Visualizing the Problem: From Chemical Reaction to Biological Consequence
To better understand the cascading effects of aspartimide formation, it is helpful to visualize the underlying processes.
The Chemical Pathway of Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction that occurs at aspartic acid (Asp) residues, particularly when followed by small amino acids like glycine (Gly) or serine (Ser). This process is especially prevalent during the basic conditions used for Fmoc deprotection in SPPS. The resulting succinimide intermediate is unstable and can hydrolyze to form either the native aspartyl linkage or the more stable isoaspartyl linkage.
The Ripple Effect on Biological Signaling
The conformational change induced by an isoaspartate residue can disrupt a signaling pathway at a critical juncture. For example, if a peptide hormone's binding to its receptor is compromised, the downstream signaling cascade will be attenuated, leading to a diminished biological response.
Experimental Protocols for Assessing the Impact
To quantitatively assess the impact of aspartimide formation, rigorous biological assays are required. Below are detailed methodologies for key experiments.
Experimental Workflow for Comparative Bioactivity Analysis
A systematic approach is necessary to compare the biological activity of a peptide preparation containing potential aspartimide-related impurities with a highly pure, native standard.
Detailed Protocol: Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test peptide (potentially containing isoaspartate) compared to a known native ligand.
Materials:
-
Receptor-coated microplate
-
Labeled native peptide (e.g., biotinylated or fluorescently tagged)
-
Unlabeled native peptide (for standard curve)
-
Test peptide sample
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection reagent (e.g., streptavidin-HRP and substrate for biotinylated peptides)
-
Plate reader
Procedure:
-
Prepare Standard Curve: Create a serial dilution of the unlabeled native peptide in assay buffer.
-
Prepare Test Sample Dilutions: Create a serial dilution of the test peptide sample in assay buffer.
-
Competition: To the receptor-coated wells, add a fixed concentration of the labeled native peptide along with the varying concentrations of either the unlabeled native peptide (for the standard curve) or the test peptide.
-
Incubation: Incubate the plate according to the optimized protocol for the specific receptor-ligand pair (e.g., 1-2 hours at room temperature).
-
Washing: Wash the plate multiple times with wash buffer to remove unbound peptides.
-
Detection: Add the detection reagent and incubate as required.
-
Readout: Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal as a function of the log of the competitor concentration. Determine the IC50 value for both the native peptide and the test peptide. A higher IC50 for the test peptide indicates lower binding affinity.
Detailed Protocol: Enzymatic Activity Assay
This protocol is designed to assess whether the presence of isoaspartate affects the ability of a peptide to act as a substrate for a specific enzyme.
Materials:
-
Enzyme of interest
-
Native peptide substrate
-
Test peptide substrate
-
Reaction buffer
-
Detection reagent (specific to the product of the enzymatic reaction)
-
Stop solution (if required)
-
Microplate and plate reader
Procedure:
-
Prepare Substrate Solutions: Prepare solutions of both the native and test peptides at various concentrations in the reaction buffer.
-
Enzyme Preparation: Prepare a solution of the enzyme at a fixed concentration in the reaction buffer.
-
Reaction Initiation: In a microplate, add the enzyme solution to the wells containing the different concentrations of the native or test peptide substrates to initiate the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a set period.
-
Reaction Termination: If necessary, add a stop solution to halt the reaction.
-
Detection: Add the detection reagent that will generate a signal proportional to the amount of product formed.
-
Readout: Measure the signal using a plate reader.
-
Data Analysis: Plot the reaction rate (signal/time) as a function of the substrate concentration. Determine the Michaelis-Menten kinetic parameters (Vmax and Km) for both the native and test peptides. A lower Vmax or a higher Km for the test peptide indicates it is a poorer substrate.
Mitigating the Risk: Strategies to Minimize Aspartimide Formation
Given the potential for significant impacts on biological assays, it is crucial to employ strategies to minimize aspartimide formation during peptide synthesis. Some effective approaches include:
-
Use of sterically hindered Asp protecting groups: Protecting groups such as O-2,3,4-trimethyl-pent-3-yl ester (OMpe) can physically block the cyclization reaction.
-
Backbone protection: Introducing a protecting group on the amide nitrogen of the residue following the aspartic acid can prevent the nucleophilic attack that initiates aspartimide formation.
-
Optimized deprotection conditions: Using additives like 1-hydroxybenzotriazole (HOBt) in the piperidine solution for Fmoc removal can buffer the basicity and reduce the rate of aspartimide formation.
-
Microwave-assisted synthesis: Shorter reaction times at elevated temperatures can sometimes favor the desired peptide bond formation over the side reaction.
By understanding the mechanisms of aspartimide formation and its consequences, and by implementing robust analytical and biological testing, researchers can ensure the quality and reliability of their peptide-based studies and therapeutics. This proactive approach is essential for generating reproducible data and for the successful development of novel peptide drugs.
References
A Comparative Guide to Boc vs. Fmoc Strategy for Synthesizing D-Amino Acid Peptides
For researchers, scientists, and drug development professionals, the synthesis of peptides containing non-canonical D-amino acids is a critical step in creating more stable and effective therapeutics. The choice between the two dominant solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), profoundly impacts synthesis efficiency, final purity, and stereochemical integrity. This guide provides an objective, data-supported comparison of these two methods for the synthesis of D-amino acid peptides.
The Fundamental Chemistry: A Tale of Two Protecting Groups
Solid-phase peptide synthesis builds a peptide chain sequentially while the C-terminus is anchored to an insoluble resin support.[1] This process requires the temporary protection of the α-amino group of the incoming amino acid to ensure specific, directed peptide bond formation.[2] The core difference between the Boc and Fmoc strategies lies in the chemical nature of this temporary protecting group and the reagents used for its removal.[3]
-
Boc Strategy: This classic approach uses the acid-labile Boc group for Nα-protection.[3] Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[4] Side-chain protecting groups are generally benzyl-based, which are more robust and require a very strong acid, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.
-
Fmoc Strategy: The more modern Fmoc strategy employs a base-labile Fmoc protecting group. This group is removed under mild basic conditions, most commonly with a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This allows for the use of acid-labile side-chain protecting groups (e.g., tert-butyl), which can be removed simultaneously with peptide cleavage from the resin using a milder acid cocktail, typically TFA-based. This difference in deprotection schemes makes the Fmoc strategy "orthogonal," meaning the conditions for Nα-deprotection do not affect the side-chain or resin-linker bonds.
Performance Comparison for D-Amino Acid Synthesis
The synthesis of D-amino acid peptides presents the critical challenge of preventing epimerization—the conversion of the D-amino acid to its L-enantiomer—at any stage. The choice of strategy directly influences this and other key performance metrics.
| Parameter | Boc Strategy | Fmoc Strategy |
| Nα-Deprotection | Strong Acid (e.g., 50% TFA in DCM) | Mild Base (e.g., 20% Piperidine in DMF) |
| Final Cleavage | Harsh Strong Acid (e.g., HF, TFMSA) | Mild Acid Cocktail (e.g., 95% TFA) |
| Orthogonality | Partial | Full |
| Racemization/Epimerization Risk | Generally lower due to protonation of the N-terminus after deprotection, which reduces the risk of base-catalyzed epimerization during coupling. | Can be higher, especially for residues like Cysteine or Histidine. Risk is minimized by using modern uronium/aminium coupling reagents (e.g., HBTU, HATU) and additives like HOBt. |
| Handling & Equipment | Requires specialized, HF-resistant apparatus. | Can be performed with standard laboratory glassware and is highly amenable to automation. |
| Aggregation Issues | Often performs better for hydrophobic and aggregation-prone sequences, as the repeated acid treatments keep the peptide chain protonated and more solvated. | Aggregation can be more problematic due to the neutral state of the peptide chain after deprotection. |
| Compatibility | Limited compatibility with acid-sensitive modifications or residues due to harsh final cleavage. | Highly compatible with acid-sensitive moieties and post-translational modifications like phosphorylation and glycosylation. |
| Crude Purity & Yield | Can yield higher crude purity for difficult, hydrophobic sequences. | Generally provides high purity, though aggregation can lower effective yield. |
Experimental Protocols
Below are generalized protocols for the manual synthesis of a hypothetical D-amino acid peptide using both strategies.
Protocol 1: Boc Solid-Phase Peptide Synthesis
-
Resin Preparation: Swell the appropriate resin (e.g., MBHA for a C-terminal amide) in dichloromethane (DCM).
-
First Amino Acid Coupling: Couple the first Boc-protected D-amino acid to the resin using a standard coupling agent like HBTU in the presence of a base such as diisopropylethylamine (DIEA) in DMF.
-
Synthesis Cycle:
-
Deprotection: Remove the Boc group with 50% TFA in DCM for approximately 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM and IPA to remove TFA and byproducts.
-
Neutralization: Neutralize the resulting TFA salt on the N-terminus with a solution of 5-10% DIEA in DCM.
-
Washing: Wash the resin with DCM and DMF.
-
Coupling: Couple the next Boc-protected D-amino acid using an activating agent (e.g., HBTU/DIEA in DMF). Monitor reaction completion with a Kaiser test.
-
Washing: Wash with DMF and DCM.
-
-
Repeat Cycle: Repeat the synthesis cycle for each amino acid in the sequence.
-
Final Cleavage: After synthesis is complete, dry the resin and cleave the peptide while removing side-chain protecting groups using a strong acid like liquid HF with a scavenger such as anisole at 0°C for 1 hour. This step requires a specialized apparatus.
-
Work-up: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, wash, and lyophilize.
Protocol 2: Fmoc Solid-Phase Peptide Synthesis
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in DMF for at least 1 hour.
-
First Amino Acid Loading: If starting with a pre-loaded resin, proceed to step 3. If not, couple the first Fmoc-protected D-amino acid to the resin.
-
Synthesis Cycle:
-
Deprotection: Remove the Fmoc group with 20% piperidine in DMF (e.g., 2 x 10-minute treatments).
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the fulvene adduct.
-
Coupling: Couple the next Fmoc-protected D-amino acid (3-5 equivalents) activated with a coupling agent (e.g., HCTU, HBTU) and a base (e.g., DIEA) in DMF. Allow reacting for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
-
Repeat Cycle: Repeat the synthesis cycle for each amino acid in the sequence.
-
Final Cleavage: After the final N-terminal Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Work-up: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge, wash the peptide pellet with ether, and lyophilize.
Visualizing the Strategies
The following diagrams illustrate the core workflows and decision-making process when choosing between the Boc and Fmoc strategies.
Caption: Comparative workflow for Boc and Fmoc solid-phase peptide synthesis cycles.
References
A Comparative Guide to Coupling Reagents for Fmoc-D-Asp-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the efficient and stereochemically pure incorporation of Fmoc-D-Asp-OH into a peptide sequence is a critical step. The choice of coupling reagent plays a pivotal role in determining the success of this process, directly impacting reaction kinetics, yield, and the prevention of undesirable side reactions, most notably racemization and aspartimide formation.
This guide provides an objective comparison of commonly employed coupling reagents for the incorporation of this compound, supported by a synthesis of available experimental data. We will delve into the performance of various classes of reagents, offering detailed experimental protocols and a clear visualization of the coupling workflow.
The primary challenge associated with the coupling of aspartic acid derivatives is the propensity for aspartimide formation. This intramolecular cyclization can lead to the formation of a mixture of α- and β-peptides and is a major pathway for racemization at the α-carbon[1]. The selection of a highly efficient coupling reagent and optimized reaction conditions are paramount to minimizing this side reaction and ensuring the synthesis of a high-purity final peptide product.
Comparative Performance of Coupling Reagents
The following table summarizes the performance of several widely used coupling reagents for peptide synthesis, with a focus on their efficacy in minimizing racemization and maximizing yield, particularly for challenging couplings like that of this compound. The data presented is a synthesis of results from multiple studies to provide a comparative overview.
| Coupling Reagent | Additive | Base | Typical Reaction Time (min) | Reported Yield (%) | Key Considerations |
| HATU | HOAt | DIPEA/Collidine | 30 | ~99 | Generally considered superior to HBTU, with faster kinetics and lower racemization risk, especially for difficult sequences.[2][3] The use of a weaker base like collidine is recommended to further suppress epimerization[4]. |
| HBTU | HOBt | DIPEA/NMM | 30 | ~95-98 | A robust and widely used reagent, though generally less reactive than HATU.[2] The choice of base is critical in minimizing racemization. |
| HCTU | 6-Cl-HOBt | DIPEA/NMM | 5-30 | High | Reported to have reduced rates of racemization compared to BOP and allows for very fast coupling times. |
| COMU | OxymaPure | DIPEA | 15-30 | >99 | A highly efficient uronium salt that often provides superior performance. Its byproducts are considered safer and non-explosive compared to HOBt-based reagents. |
| DIC/HOBt | HOBt | - | 60-120 | Good | A classic carbodiimide method. The addition of HOBt is crucial to minimize racemization. This combination is often recommended for racemization-prone amino acids. |
| DIC/OxymaPure | OxymaPure | - | 60-120 | High | A non-explosive and highly effective alternative to DIC/HOBt for suppressing racemization. Recommended for coupling sensitive amino acids. |
| PyBOP | HOBt | DIPEA/NMM | 30 | ~95 | A phosphonium salt-based reagent that is effective in minimizing racemization. It is a non-toxic alternative to BOP. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are general protocols for the coupling of this compound using different classes of reagents in solid-phase peptide synthesis (SPPS).
Protocol 1: Coupling using Uronium/Aminium Salts (HATU, HBTU, HCTU)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh solution of 20% piperidine in DMF for an additional 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Pre-activation: In a separate vessel, dissolve Fmoc-D-Asp(OtBu)-OH (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF. Add a suitable base (e.g., DIPEA or N-methylmorpholine (NMM), 6 equivalents) to the solution and mix for 1-2 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered couplings, the reaction time may be extended to 2-4 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
Protocol 2: Coupling using Carbodiimides (DIC/OxymaPure)
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Pre-activation: In a separate vessel, dissolve Fmoc-D-Asp(ODmb)-OH (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated solution to the deprotected peptide-resin and allow the reaction to proceed for 1-3 hours at room temperature.
-
Washing and Monitoring: Follow steps 5 and 6 from Protocol 1.
Experimental Workflow
The following diagram illustrates the general workflow for a single coupling cycle in Fmoc solid-phase peptide synthesis.
Signaling Pathways and Logical Relationships
The mechanism of amide bond formation using a uronium/aminium salt coupling reagent involves the activation of the carboxylic acid, followed by nucleophilic attack by the free amine of the peptide chain. The choice of coupling reagent influences the nature of the active ester intermediate, which in turn affects the reaction rate and the propensity for side reactions.
References
Safety Operating Guide
Proper Disposal of Fmoc-D-Asp-OH: A Comprehensive Guide for Laboratory Professionals
I. Hazard Assessment and Personal Protective Equipment (PPE)
While many Fmoc-protected amino acids are not classified as hazardous substances, it is imperative to handle all laboratory chemicals with caution.[1][2] Before beginning any disposal procedure, a thorough risk assessment should be conducted.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1] | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat.[1] | Protects clothing and skin from contamination. |
| Respiratory Protection | Generally not required under normal use. A dust mask (e.g., N95) may be used if generating dust. | Minimizes inhalation of airborne particles. |
II. Step-by-Step Disposal Procedures
The primary directive for the disposal of any chemical is to adhere to local, state, and federal regulations. The following procedures provide a general framework for the safe handling and disposal of Fmoc-D-Asp-OH.
Step 1: Waste Segregation
Proper segregation is a crucial first step in chemical waste management. Prepare designated and clearly labeled waste containers before beginning your work.
-
Solid Chemical Waste: This container is for unused or expired this compound, contaminated weighing paper, and other solid consumables.
-
Non-Halogenated Solvent Waste: For solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
-
Halogenated Solvent Waste: If chlorinated solvents are used, they must be collected in a separate, designated container.
-
Aqueous Waste: For any water-based solutions.
Step 2: Disposal of Unused or Expired Solid this compound
Solid this compound waste should be disposed of as chemical waste and should not be mixed with general laboratory trash or poured down the drain.
-
Container Labeling: Use a designated and clearly labeled hazardous waste container. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste" or "Chemical Waste for Incineration"
-
The date of accumulation
-
-
Waste Collection: Carefully transfer the solid this compound into the labeled waste container using a spatula or other appropriate tool. Avoid generating dust.
-
Storage: Keep the waste container securely closed when not in use and store it in a designated satellite accumulation area away from drains and incompatible materials.
Step 3: Disposal of Contaminated Materials
Any materials that come into contact with this compound should be disposed of as contaminated waste.
-
Solid Items (gloves, weighing paper, pipette tips, etc.): Place these items in the designated "Solid Chemical Waste" container.
-
Empty Containers: The original product container should be disposed of as unused product in the solid chemical waste stream.
-
Glassware: Rinse contaminated glassware with a suitable solvent, and collect the rinsate in the appropriate liquid waste container. The cleaned glassware can then be washed for reuse.
Step 4: Final Disposal
Arrange for the pickup and disposal of all chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Always follow your institution's specific procedures for requesting a waste pickup.
III. Spill and Exposure Procedures
In the event of a spill or exposure, follow these first-aid measures:
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.
-
Eye Contact: Flush eyes with water for at least 15 minutes as a precaution.
-
Inhalation: If inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.
For spills, avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Do not allow the product to enter drains.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
